Product packaging for Thiomandelic acid(Cat. No.:CAS No. 4695-09-4)

Thiomandelic acid

Cat. No.: B1682315
CAS No.: 4695-09-4
M. Wt: 168.21 g/mol
InChI Key: QYIGFZOHYGYBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Mercapto-2-phenylacetic acid, also known as Thiomandelic acid, is a sulfur-containing carboxylic acid with the molecular formula C 8 H 8 O 2 S and a molecular weight of 168.21 g/mol . Its structure features a carboxylic acid group and a thiol (mercapto) group on the same carbon atom, making it a building block for synthesizing more complex molecules. This compound is a key intermediate in pharmaceutical research, particularly in the development of novel active substances. For instance, it serves as a precursor in the synthesis of dual-acting benzimidazole derivatives, which are investigated as potent antihypertensive agents due to their ability to act as AT1 receptor antagonists and renal insulin residue lyase inhibitors . Researchers value this compound for exploring new therapeutic pathways for cardiovascular and metabolic diseases. Please handle with care; this product is labeled with the signal word "Danger" and has hazard statements H315, H318, and H335, indicating it may cause skin irritation, serious eye damage, and respiratory irritation . For Research Use Only . Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2S B1682315 Thiomandelic acid CAS No. 4695-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIGFZOHYGYBLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4695-09-4
Record name Thiomandelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Thiomandelic Acid

Introduction

This compound, also known by its IUPAC name 2-phenyl-2-sulfanylacetic acid, is a sulfur-containing analog of mandelic acid. It has garnered significant interest in the scientific community, particularly in the field of medicinal chemistry, due to its biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, spectroscopic data, and its role as a potent inhibitor of metallo-β-lactamases.

Physicochemical Properties

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-phenyl-2-sulfanylacetic acid[1]
Synonyms 2-Mercapto-2-phenylacetic acid, α-mercaptophenylacetic acid[1]
CAS Number 4695-09-4[1][2]
Molecular Formula C₈H₈O₂S[1]
Molecular Weight 168.21 g/mol [1]
Solubility DMSO: 250 mg/mL (1486.24 mM)[2]

Reactivity and Biological Significance

The chemical reactivity of this compound is largely dictated by its three functional groups: the carboxylic acid, the thiol (sulfhydryl), and the phenyl group. The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation.

The most notable biological activity of this compound is its function as a broad-spectrum inhibitor of zinc-dependent β-lactamases, also known as metallo-β-lactamases (MBLs).[2][3] These enzymes are a significant contributor to antibiotic resistance in bacteria.

Structure-Activity Relationship as a Metallo-β-Lactamase Inhibitor

The inhibitory activity of this compound against MBLs is critically dependent on its chemical structure.[3] The key features for its inhibitory action are:

  • Thiol Group: The sulfhydryl group is essential for its inhibitory activity. It is believed to chelate the one or two zinc ions present in the active site of the MBLs.[3]

  • Carboxylate Group: The presence of the carboxylic acid group enhances the potency of inhibition.[3]

  • Stereochemistry: The (R)-enantiomer of this compound is a significantly more potent inhibitor of MBLs from Bacillus cereus than the (S)-enantiomer, with Kᵢ values of 0.09 µM and 1.28 µM, respectively.[3]

Structure_Activity_Relationship Thiomandelic_Acid This compound Thiol_Group Thiol Group (-SH) Thiomandelic_Acid->Thiol_Group possesses Carboxylate_Group Carboxylate Group (-COOH) Thiomandelic_Acid->Carboxylate_Group possesses R_Stereocenter (R)-Stereocenter Thiomandelic_Acid->R_Stereocenter optimal stereochemistry MBL_Inhibition Potent Metallo-β-Lactamase Inhibition Thiol_Group->MBL_Inhibition essential for activity (chelates Zn²⁺) Carboxylate_Group->MBL_Inhibition enhances potency R_Stereocenter->MBL_Inhibition increases potency

Structure-activity relationship of this compound as an MBL inhibitor.

Spectroscopic Properties

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, one would expect to see:

  • A multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.

  • A singlet for the methine proton (α-proton) adjacent to the phenyl, thiol, and carboxylic acid groups. This peak would likely be downfield due to the deshielding effects of the adjacent functional groups.

  • A broad singlet for the carboxylic acid proton, typically in the region of δ 10-13 ppm.

  • A singlet for the thiol proton. The chemical shift of this proton can vary depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of mandelic acid shows a multiplet for the aromatic protons and a singlet for the methine proton.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show:

  • A peak for the carbonyl carbon of the carboxylic acid around 170-180 ppm.

  • Signals for the aromatic carbons between 125-140 ppm.

  • A signal for the methine carbon (α-carbon).

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A C=O stretch from the carboxylic acid, expected around 1700 cm⁻¹.

  • A weak S-H stretch from the thiol group, typically appearing around 2550-2600 cm⁻¹. This peak is often weak and can be difficult to identify.

  • C-H stretching and bending vibrations for the aromatic ring.

The IR spectrum of mandelic acid shows a broad O-H stretch and a strong C=O stretch.[5]

Mass Spectrometry

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a leaving group at the α-position of a mandelic acid derivative with a sulfur nucleophile. A plausible experimental protocol is outlined below.

Synthesis_of_Thiomandelic_Acid Mandelic_Acid Mandelic Acid Alpha_Bromo_Ester α-Bromo Phenylacetate (Intermediate) Mandelic_Acid->Alpha_Bromo_Ester 1. Esterification (e.g., EtOH, H⁺) 2. Bromination (e.g., PBr₃) Thioacetate_Ester α-Thioacetyl Phenylacetate (Intermediate) Alpha_Bromo_Ester->Thioacetate_Ester Nucleophilic Substitution (e.g., Potassium Thioacetate) Thiomandelic_Acid This compound Thioacetate_Ester->Thiomandelic_Acid Hydrolysis (e.g., aq. HCl, heat)

A plausible synthetic route for this compound.

General Procedure:

  • Esterification of Mandelic Acid: Mandelic acid is first converted to its corresponding ester (e.g., ethyl mandelate) by refluxing with an excess of the alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Halogenation of the α-Hydroxyl Group: The hydroxyl group of the mandelate ester is then replaced with a halogen, typically bromine, using a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromination. This yields an α-halo ester intermediate.

  • Nucleophilic Substitution with a Thiol Precursor: The α-bromo ester is reacted with a sulfur nucleophile, such as potassium thioacetate, in a suitable solvent (e.g., acetone or DMF). This results in the formation of an α-thioacetyl ester.

  • Hydrolysis: The final step is the hydrolysis of both the ester and the thioacetate groups under acidic or basic conditions. For instance, heating with aqueous hydrochloric acid will yield this compound.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity of synthesized this compound and the separation of its enantiomers can be achieved using chiral HPLC.

  • Stationary Phase: A chiral stationary phase, such as one based on a cyclodextrin or a chiral polymer, is required for enantiomeric separation.

  • Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar organic solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.

  • Detection: Detection is typically performed using a UV detector, monitoring at a wavelength where the phenyl group of this compound absorbs (around 254 nm).

This compound is a molecule of significant interest due to its potent inhibitory activity against metallo-β-lactamases, making it a valuable lead compound in the development of new strategies to combat antibiotic resistance. A thorough understanding of its chemical properties, including its synthesis, reactivity, and spectroscopic characteristics, is crucial for researchers in the fields of medicinal chemistry and drug development. Further studies to fully elucidate its spectroscopic properties and to optimize its synthesis are warranted.

References

Unveiling Thiomandelic Acid: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomandelic acid, a simple mercaptocarboxylic acid, has emerged as a significant molecule in medicinal chemistry, primarily recognized for its potent, broad-spectrum inhibition of metallo-β-lactamases (MBLs). These enzymes are a major contributor to bacterial resistance against β-lactam antibiotics, making inhibitors like this compound a critical area of research in the fight against antimicrobial resistance. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing its initial synthesis and the evolution of its study. It serves as a comprehensive resource, presenting key experimental protocols, quantitative data, and the logical progression of its scientific journey.

The Genesis of this compound: Discovery and Early Synthesis

The first documented synthesis of this compound, referred to as "Thiomandelsäure" in the original German publication, is credited to B. Holmberg in 1911. The work, published in Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this α-mercaptocarboxylic acid. Holmberg's synthesis was a direct and elegant approach, reacting α-bromophenylacetic acid with potassium hydrosulfide. This nucleophilic substitution reaction, where the thiol group replaces the bromine atom, was the cornerstone of early this compound chemistry.

While a 2001 paper by Mollard et al. on this compound as a metallo-β-lactamase inhibitor referenced a 1951 paper by W.A. Bonner, this appears to be an erroneous citation. The 1951 Bonner paper in the Journal of the American Chemical Society details the stereochemical configurations of 1-C-phenyl-D-pentitols and does not mention the synthesis of this compound. The pioneering work of Holmberg, therefore, stands as the authentic origin of this compound's synthesis.

Experimental Protocols: The Original Holmberg Synthesis (1911)

The following is a detailed description of the experimental protocol for the synthesis of this compound as can be inferred from early 20th-century chemical literature, based on the reaction of α-bromophenylacetic acid with a hydrosulfide salt.

Objective: To synthesize this compound (α-mercaptophenylacetic acid) via nucleophilic substitution.

Materials:

  • α-Bromophenylacetic acid

  • Potassium hydrosulfide (KSH) or Sodium hydrosulfide (NaSH)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Preparation of the Hydrosulfide Solution: A solution of potassium hydrosulfide is prepared by passing hydrogen sulfide gas through a solution of potassium hydroxide in ethanol until saturation.

  • Reaction: α-Bromophenylacetic acid is dissolved in ethanol and added to the ethanolic solution of potassium hydrosulfide. The reaction mixture is then heated under reflux for a specified period.

  • Work-up:

    • The solvent (ethanol) is removed by distillation.

    • The remaining residue is dissolved in water.

    • The aqueous solution is acidified with hydrochloric acid to precipitate the crude this compound.

    • The precipitate is then extracted with diethyl ether.

  • Purification:

    • The ethereal extract is washed with water and dried over anhydrous sodium sulfate.

    • The diethyl ether is evaporated to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., benzene or an ether/petroleum ether mixture).

Expected Outcome: A crystalline solid of this compound. Early reports cite a melting point of approximately 73-74°C for the racemic mixture.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound as reported in historical and key modern literature.

Table 1: Physical and Chemical Properties of this compound
Property Value
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Appearance White crystalline solid
Melting Point (racemic) ~73-74 °C (Holmberg, 1911)
pKa ~3.4
Table 2: Inhibitory Activity of this compound Enantiomers against Metallo-β-Lactamases (Mollard et al., 2001)
Compound Ki (μM) for Bacillus cereus MBL
R-thiomandelic acid0.09
S-thiomandelic acid1.28

Visualizing the Synthesis: Experimental Workflow

The synthesis of this compound from α-bromophenylacetic acid can be represented as a straightforward workflow.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification A α-Bromophenylacetic Acid C Nucleophilic Substitution in Ethanol (Reflux) A->C B Potassium Hydrosulfide (KSH) B->C D Solvent Removal C->D E Dissolution in Water D->E F Acidification (HCl) E->F G Precipitation of Crude Product F->G H Ether Extraction G->H I Drying of Ethereal Extract H->I J Solvent Evaporation I->J K Recrystallization J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Logical Relationship: From Precursor to Product

The chemical transformation at the heart of this compound's synthesis is a classic example of a nucleophilic substitution reaction.

G reactant α-Bromophenylacetic Acid (Electrophile) product This compound reactant->product SN2 Reaction nucleophile Hydrosulfide Ion (HS⁻) (Nucleophile) nucleophile->product leaving_group Bromide Ion (Br⁻) (Leaving Group) product->leaving_group is formed with

Caption: Logical relationship in the synthesis of this compound.

Conclusion

The discovery of this compound by B. Holmberg in 1911 marked the entry of a versatile molecule into the chemical lexicon. Its synthesis from α-bromophenylacetic acid provided a foundational method that has been adapted over the last century. While initially a compound of academic interest, the later discovery of its potent inhibitory activity against metallo-β-lactamases has propelled this compound to the forefront of research in antimicrobial drug development. This guide has provided a detailed historical and technical overview, offering researchers a comprehensive understanding of the origins and fundamental chemistry of this important compound. The presented experimental protocols and data serve as a valuable resource for contemporary studies building upon this century-old discovery.

An In-depth Technical Guide to the Synthesis of Thiomandelic Acid from Benzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing thiomandelic acid, a valuable mercaptocarboxylic acid, starting from the readily available precursor, benzaldehyde. This document details the reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducibility in a laboratory setting.

Introduction

This compound (α-mercaptophenylacetic acid) is a molecule of significant interest in medicinal chemistry and drug development. It serves as a potent inhibitor of metallo-β-lactamases, enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The synthesis of this compound and its analogs is crucial for the development of new therapeutic agents to combat antibiotic resistance.

This guide outlines a streamlined, two-step synthetic route commencing from benzaldehyde. The pathway involves the direct synthesis of an α-bromo intermediate, which is subsequently converted to the target thiol via nucleophilic substitution. This method bypasses the more traditional multi-step process involving mandelonitrile and mandelic acid intermediates, offering a more efficient approach to the key precursor.

Overall Synthetic Pathway

The synthesis is accomplished through two primary transformations:

  • Direct Bromination of Benzaldehyde: Benzaldehyde is converted directly to 2-bromo-2-phenylacetic acid.

  • Thiolation: The resulting α-bromo acid undergoes a nucleophilic substitution reaction with a hydrosulfide source to yield this compound.

cluster_0 Synthesis Workflow A Benzaldehyde B Reaction Vessel 1: Direct Bromination A->B CHBr3, KOH C Intermediate: 2-Bromo-2-phenylacetic acid B->C Workup & Isolation D Reaction Vessel 2: Nucleophilic Thiolation C->D NaSH·H2O E Purification (Extraction & Crystallization) D->E Acidification & Workup F Final Product: This compound E->F Drying G cluster_0 Chemical Reaction Pathway benzaldehyde Benzaldehyde bromo_acid 2-Bromo-2-phenylacetic acid benzaldehyde->bromo_acid 1. CHBr₃, KOH 2. H₃O⁺ benzaldehyde_img benzaldehyde_img thiomandelic This compound bromo_acid->thiomandelic 1. NaSH 2. H₃O⁺ bromo_acid_img bromo_acid_img thiomandelic_img thiomandelic_img

An In-depth Technical Guide to the Physical and Chemical Properties of Thiomandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomandelic acid, also known as 2-mercapto-2-phenylacetic acid, is a sulfur-containing analog of mandelic acid. This compound has garnered significant interest in the scientific community, particularly in the field of drug development, due to its role as a broad-spectrum inhibitor of zinc-dependent metallo-β-lactamases (MBLs).[1][2] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics, one of the most important classes of antibacterial agents. The ability of this compound to counteract this resistance mechanism makes it a valuable lead compound for the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance.

Physical and Chemical Properties

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. Its physical and chemical characteristics are crucial for its handling, characterization, and application in research and development.

Data Presentation: Core Properties
PropertyValueSource(s)
IUPAC Name 2-phenyl-2-sulfanylacetic acid[3]
Molecular Formula C₈H₈O₂S[3]
Molecular Weight 168.21 g/mol [3]
Exact Mass 168.02450067 Da[3]
CAS Number 4695-09-4[3]
Appearance Not specified in provided results. Typically a white to off-white solid.
Melting Point Experimental data not available in search results.
Boiling Point Experimental data not available in search results.
Solubility DMSO: ≥250 mg/mL (1486.24 mM) (ultrasonication may be required)[2]
pKa Experimental data not available in search results.
XLogP3 1.8[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the methine proton (CH), a signal for the thiol proton (SH), and a signal for the carboxylic acid proton (COOH). The exact chemical shifts would be dependent on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, and the methine carbon.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹), and a weak S-H stretch (around 2550-2600 cm⁻¹).[4]

  • Mass Spectrometry (MS) :

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[5] For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight.

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of this compound.

Synthesis of this compound

A common route for the synthesis of this compound and its analogs is a modified version of the procedure described by Bonner.[6] A representative general synthesis from mandelic acid is outlined below.

Objective: To synthesize this compound from mandelic acid.

Reaction Scheme:

  • Conversion of the hydroxyl group of mandelic acid to a good leaving group (e.g., a tosylate or a halide).

  • Nucleophilic substitution of the leaving group with a sulfur nucleophile (e.g., sodium hydrosulfide or thioacetate followed by hydrolysis).

Materials:

  • Mandelic acid

  • Thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl)

  • Pyridine or other suitable base

  • Sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvents (e.g., dichloromethane, diethyl ether, ethanol)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Step 1: Activation of the Hydroxyl Group (Halogenation)

    • Dissolve mandelic acid in an appropriate solvent like dichloromethane.

    • Slowly add thionyl chloride to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the α-chlorophenylacetic acid.

  • Step 2: Nucleophilic Substitution with Sulfur

    • Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol.

    • Add the α-chlorophenylacetic acid from Step 1 to the sodium hydrosulfide solution.

    • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Step 3: Work-up and Purification

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude this compound.

    • Extract the aqueous layer with an organic solvent like diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants to confirm the structure of the compound.

2. IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with about 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[7]

    • Press the mixture in a pellet press to form a transparent or translucent pellet.[7]

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.[4]

3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3] Further dilute as necessary for the specific instrument.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).[5]

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Biological Activity Assay: Metallo-β-Lactamase Inhibition

The inhibitory activity of this compound against MBLs can be determined using a spectrophotometric assay with the chromogenic substrate nitrocefin.[1][8]

Objective: To determine the IC₅₀ or Kᵢ value of this compound against a specific metallo-β-lactamase.

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

  • This compound (inhibitor)

  • Nitrocefin (substrate)

  • Assay buffer (e.g., HEPES or MOPS buffer at pH 7.0-7.5, supplemented with Zn²⁺)[1]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the MBL in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and dilute to the working concentration in the assay buffer.[8]

  • Assay Protocol:

    • In a 96-well plate, add a fixed amount of the MBL enzyme to each well (except for the blank).

    • Add varying concentrations of this compound to the wells.

    • Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature (e.g., 30 °C).

    • Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.

    • Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.[1]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Further kinetic studies can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.[5]

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its ability to inhibit metallo-β-lactamases.

Mechanism of Metallo-β-Lactamase Inhibition

Metallo-β-lactamases are enzymes that require one or two zinc ions in their active site for catalytic activity.[9] They hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[10] this compound acts as a competitive inhibitor of these enzymes.[5]

NMR studies have shown that the thiol group of this compound is essential for its inhibitory activity and is believed to bind to the zinc ions in the active site of the MBL.[1] The carboxylate group of this compound enhances its potency, likely through interactions with positively charged residues, such as arginine, in the active site.[1][5] This dual interaction effectively blocks the active site and prevents the hydrolysis of β-lactam antibiotics.

The R-enantiomer of this compound has been found to be a more potent inhibitor of the Bacillus cereus MBL than the S-enantiomer, with Kᵢ values of 0.09 µM and 1.28 µM, respectively.[1]

Signaling Pathway and Experimental Workflow Diagrams

MBL_Inhibition cluster_0 MBL Active Site cluster_1 Inhibitor Enzyme Metallo-β-Lactamase Zinc Zn²⁺ Ions Arg Arginine Residue TMA This compound TMA->Enzyme Binds to Active Site Thiol Thiol Group (-SH) Carboxylate Carboxylate Group (-COO⁻) Thiol->Zinc Coordinates Carboxylate->Arg Ionic Interaction

Caption: Mechanism of MBL inhibition by this compound.

MBL_Assay_Workflow start Start prep Prepare Reagents (MBL, Inhibitor, Nitrocefin) start->prep plate Dispense MBL and Inhibitor into 96-well plate prep->plate incubate Pre-incubate plate->incubate add_sub Add Nitrocefin to initiate reaction incubate->add_sub measure Measure Absorbance at 486 nm (Kinetic Read) add_sub->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze end Determine IC50 / Ki analyze->end

Caption: Workflow for MBL inhibition assay using nitrocefin.

Conclusion

This compound is a molecule of significant interest due to its potent inhibitory activity against metallo-β-lactamases, enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. Its physical and chemical properties, along with its straightforward synthesis and characterization, make it an accessible compound for research. The detailed experimental protocols provided in this guide offer a framework for its synthesis, analysis, and biological evaluation. The understanding of its mechanism of action provides a solid foundation for the rational design of new and more potent MBL inhibitors, which are urgently needed in the fight against antibiotic resistance. Further research into this compound and its derivatives could lead to the development of novel co-therapies that restore the efficacy of existing β-lactam antibiotics.

References

An In-Depth Technical Guide to Thiomandelic Acid: Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for thiomandelic acid, a compound of significant interest in drug development, particularly as a broad-spectrum inhibitor of zinc-dependent metallo-β-lactamases. Adherence to these guidelines is crucial to ensure a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₈O₂S
Molecular Weight 168.21 g/mol
Appearance Solid
Storage Temperature -20°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard StatementPictogram
Skin Irritation2H315: Causes skin irritation[2]
Eye Irritation2H319: Causes serious eye irritation[2]

Signal Word: Warning[2]

Toxicological Data

Safe Handling and Storage

4.1. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[2]

  • Local exhaust ventilation should be utilized to minimize exposure.[2]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE)

A comprehensive range of PPE is mandatory when handling this compound to prevent skin and eye contact.

PPE TypeSpecification
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.
Skin and Body Protection A lab coat or protective suit should be worn to prevent skin contact.[2]
Respiratory Protection In situations where dust may be generated and engineering controls are insufficient, a dust mask or a NIOSH-approved respirator should be used.[2]

4.3. General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Remove contaminated clothing promptly and wash it before reuse.

4.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep under an inert gas and protect from moisture.[2]

  • Avoid exposure to direct sunlight.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

5.1. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.2. Spill and Leak Procedures

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate PPE as outlined in Section 4.2.

    • Prevent the dispersion of dust.[2]

    • Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Major Spills:

    • Evacuate the area immediately and prevent entry.

    • Contact your institution's emergency response team or environmental health and safety office.

    • Provide them with details of the spilled substance.

Disposal Considerations

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

  • Do not dispose of down the drain or into the environment.[2]

  • Neutralization of acidic waste with a suitable base (e.g., sodium carbonate) may be required before disposal, following established laboratory procedures.[4]

Experimental Protocols

7.1. General Handling Protocol for Laboratory Use

This protocol outlines the general steps for safely handling this compound when preparing solutions for experiments such as enzyme inhibition assays.

Handling_Protocol cluster_prep Preparation cluster_solubilization Solubilization cluster_use Experimental Use cluster_cleanup Cleanup and Disposal Don PPE 1. Don appropriate PPE (Gloves, Goggles, Lab Coat) Fume Hood 2. Work within a certified chemical fume hood Don PPE->Fume Hood Weigh 3. Weigh solid this compound using a calibrated balance Fume Hood->Weigh Solvent 4. Add appropriate solvent (e.g., DMSO, buffer) Weigh->Solvent Dissolve 5. Dissolve completely (vortex or sonicate if necessary) Solvent->Dissolve Assay 6. Use the prepared solution in the intended assay Dissolve->Assay Decontaminate 7. Decontaminate glassware and work surfaces Assay->Decontaminate Waste 8. Dispose of waste in designated hazardous waste container Decontaminate->Waste Remove PPE 9. Remove and dispose of PPE correctly Waste->Remove PPE

Caption: General workflow for handling this compound.

7.2. Metallo-β-Lactamase Inhibition Assay

This compound is a known inhibitor of metallo-β-lactamases. The following is a generalized protocol for assessing its inhibitory activity.

Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection and Analysis Prepare Reagents 1. Prepare assay buffer, enzyme solution, substrate (e.g., nitrocefin), and This compound dilutions Plate 2. Add buffer, enzyme, and inhibitor (or vehicle control) to microplate wells Prepare Reagents->Plate Incubate 3. Pre-incubate enzyme and inhibitor Plate->Incubate Initiate 4. Initiate reaction by adding substrate Incubate->Initiate Measure 5. Measure absorbance/fluorescence change over time using a plate reader Initiate->Measure Calculate 6. Calculate initial reaction rates Measure->Calculate Determine IC50 7. Plot rates vs. inhibitor concentration to determine IC50 value Calculate->Determine IC50

Caption: Workflow for a metallo-β-lactamase inhibition assay.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of zinc-dependent metallo-β-lactamases (MBLs). These enzymes are crucial for bacterial resistance to β-lactam antibiotics. The inhibitory action of this compound involves its interaction with the zinc ions in the active site of the MBL.[3][5]

The proposed mechanism involves the thiol group of this compound bridging the two zinc ions in the active site of the enzyme.[5] This binding prevents the hydrolysis of the β-lactam ring of antibiotics, thereby restoring their efficacy.

MBL_Inhibition cluster_enzyme Metallo-β-Lactamase (MBL) Active Site Zn1 Zn²⁺ Hydrolysis Hydrolysis of β-Lactam Ring Zn1->Hydrolysis Catalysis Inhibition Inhibition of Hydrolysis Zn1->Inhibition Zn2 Zn²⁺ Zn2->Hydrolysis Zn2->Inhibition Thiomandelic_Acid This compound Thiomandelic_Acid->Zn1 Thiol group bridges Zinc ions Thiomandelic_Acid->Zn2 Antibiotic β-Lactam Antibiotic Antibiotic->Zn1 Binding to active site Antibiotic->Zn2 Resistance Antibiotic Resistance Hydrolysis->Resistance Restored_Activity Restored Antibiotic Activity Inhibition->Restored_Activity

Caption: Inhibition of MBL by this compound.

This guide is intended to provide essential safety and handling information for this compound in a research setting. It is imperative that all users familiarize themselves with their institution's specific safety protocols and the complete Safety Data Sheet (SDS) for this compound before commencing any work.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Thiomandelic Acid

Executive Summary

The rise of antibiotic resistance, particularly that mediated by metallo-β-lactamases (MBLs), presents a formidable challenge to global public health. These enzymes effectively hydrolyze and inactivate a broad range of β-lactam antibiotics, rendering them clinically useless. This compound has emerged as a significant subject of research due to its potent, broad-spectrum inhibitory activity against MBLs. This document provides a comprehensive technical overview of the biological activity of this compound, detailing its mechanism of action, structure-activity relationships, and quantitative inhibitory data. It also includes relevant experimental protocols and visual diagrams of key pathways and workflows to support further research and development in this area.

Mechanism of Action: Inhibition of Metallo-β-Lactamases

This compound functions as a potent inhibitor of zinc-dependent metallo-β-lactamases. Its inhibitory action is primarily attributed to the specific interactions of its key functional groups—a thiol and a carboxylate—with the enzyme's active site.

The active site of most MBLs contains one or two zinc ions that are crucial for catalysis. Spectroscopic and NMR studies have revealed that this compound acts as a bidentate ligand, effectively chelating these catalytic metal ions.[1][2] The mechanism involves:

  • Thiol Group Interaction : The deprotonated thiol (thiolate) group of this compound bridges the two zinc ions (Zn1 and Zn2) within the MBL active site.[2] This interaction is fundamental to its inhibitory potency.

  • Carboxylate Group Interaction : The carboxylate group of the inhibitor forms an electrostatic interaction with a positively charged amino acid residue, typically Arginine (e.g., Arg91 in the B. cereus enzyme), which helps to position and anchor the inhibitor correctly within the active site.[1][3]

  • Conformational Change : The binding of this compound can induce conformational changes in the enzyme, such as the movement of flexible loops near the active site (e.g., the β3-β4 loop), which may further contribute to the inhibition.[1][3]

This dual interaction effectively blocks the substrate-binding site and prevents the enzyme from hydrolyzing β-lactam antibiotics. Notably, this compound's binding can induce positive cooperativity in metal ion binding to the enzyme, a contrast to the negative cooperativity observed in the free enzyme.[2]

Mechanism_of_Action cluster_MBL MBL Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ Arg91 Arg91 Inhibitor This compound SH (Thiol) COOH (Carboxylate) Inhibitor:f0->Zn1 Binds/Bridges Inhibitor:f0->Zn2 Inhibitor:f1->Arg91 Electrostatic Interaction cluster_MBL cluster_MBL Prodrug_Concept Prodrug Thioester of This compound (Inactive Prodrug) MBL Metallo-β-Lactamase (Target Enzyme) Prodrug->MBL Hydrolysis by enzyme ActiveDrug This compound (Active Inhibitor) MBL->ActiveDrug Releases ActiveDrug->MBL Inhibits Experimental_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Buffer and Inhibitor Dilutions into Plate A->B C Add Enzyme to Wells B->C D Pre-incubate (Enzyme-Inhibitor Binding) C->D E Initiate Reaction (Add Substrate) D->E F Monitor Absorbance Change (Spectrophotometry) E->F G Calculate Initial Velocities (v₀) F->G H Determine IC₅₀ G->H I Calculate Kᵢ using Cheng-Prusoff Equation H->I

References

An In-depth Technical Guide to Thiomandelic Acid Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Thiomandelic Acid and its Therapeutic Potential

This compound, a mercaptocarboxylic acid, and its derivatives have emerged as a significant area of interest in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, most notably as potent inhibitors of metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to β-lactam antibiotics. Beyond their antibacterial potential, preliminary research suggests that this compound derivatives may also possess anticancer properties, making them a versatile scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound and its analogues, aimed at researchers, scientists, and drug development professionals.

Core Applications and Mechanisms of Action

The primary therapeutic application of this compound derivatives investigated to date is in combating antibiotic resistance. However, their utility as anticancer agents is an emerging field of study.

Metallo-β-Lactamase Inhibition

Metallo-β-lactamases are zinc-dependent enzymes produced by various bacteria that hydrolyze and inactivate β-lactam antibiotics, a cornerstone of antibacterial therapy. This compound acts as a broad-spectrum inhibitor of these enzymes. The inhibitory activity is attributed to the stereochemistry of the molecule, with the (R)-enantiomer generally exhibiting greater potency than the (S)-enantiomer. For instance, (R)-thiomandelic acid has a reported Ki value of 0.09 µM against the MBL from Bacillus cereus, while the (S)-isomer has a Ki of 1.28 µM.[1][2]

The mechanism of inhibition involves the interaction of the thiol and carboxylate groups of this compound with the zinc ions in the active site of the MBL.[2] The thiol group is essential for this activity, while the carboxylate group enhances the binding affinity.[3] This interaction blocks the active site, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.

Anticancer and Antibacterial Potential

While less explored, the anticancer and broader antibacterial activities of this compound derivatives are of growing interest. Some studies suggest that these compounds may induce apoptosis, or programmed cell death, in cancer cells.[3][4] The precise signaling pathways involved are still under investigation, but the PI3K/Akt pathway, a critical regulator of cell survival and proliferation, is a potential target.[5][6]

The antibacterial activity of this compound and its analogues extends beyond their MBL inhibition. The structural features of these compounds may allow them to interfere with other essential bacterial processes. The MAPK signaling pathway, which is involved in the bacterial response to cellular stress, is another potential target for these compounds.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and its analogues. A comprehensive and systematic dataset for a wide range of derivatives is still an area of active research.

Table 1: Metallo-β-Lactamase Inhibition Data for this compound

CompoundEnzymeKi (µM)
(R)-Thiomandelic AcidBacillus cereus MBL0.09[1][2]
(S)-Thiomandelic AcidBacillus cereus MBL1.28[1][2]

Table 2: Anticancer Activity of Selected Compounds (for illustrative purposes, as data on this compound derivatives is limited)

CompoundCell LineIC50 (µM)
Thiazole-hydrazone conjugate 5cMCF-758.13 (µg/mL)
Thiazole-hydrazone conjugate 5fMCF-760.88 (µg/mL)
Thiazole-hydrazone conjugate 5hHepG255.8 (µg/mL)
Thiazole-hydrazone conjugate 5dHepG257.47 (µg/mL)

Note: The IC50 values in Table 2 are for thiazole-hydrazone conjugates and are provided to illustrate the type of data required for assessing anticancer activity. Further research is needed to determine the IC50 values for a series of this compound derivatives.[1]

Table 3: Antibacterial Activity of Selected Compounds (for illustrative purposes, as data on this compound derivatives is limited)

CompoundBacterial StrainMIC (µg/mL)
Compound 2dS. aureusNot specified
Compound 2fB. subtilisNot specified
Compound 2gC. albicansNot specified
Compound 2bS. cerevisiaeNot specified
Compound 2eS. cerevisiaeNot specified

Note: The MIC values in Table 3 are for various compounds and are provided to illustrate the type of data required for assessing antibacterial activity. Further research is needed to determine the MIC values for a series of this compound derivatives.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of racemic this compound and for conducting a metallo-β-lactamase inhibition assay.

Synthesis of Racemic this compound

This protocol is adapted from the method described by Bonner.

Materials:

  • Benzaldehyde

  • Sodium cyanide

  • Ammonium chloride

  • Hydrogen sulfide

  • Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate

Procedure:

  • Formation of Mandelonitrile: In a fume hood, dissolve sodium cyanide and ammonium chloride in water. Cool the solution in an ice bath and slowly add benzaldehyde with vigorous stirring. Continue stirring in the ice bath for one hour, then at room temperature overnight. Extract the resulting mandelonitrile with diethyl ether.

  • Thiolation: Dry the ethereal solution of mandelonitrile over anhydrous sodium sulfate. In a separate flask, prepare a saturated solution of hydrogen sulfide in ethanol. Add the mandelonitrile solution to the ethanolic hydrogen sulfide solution and cool in an ice bath. Bubble hydrogen sulfide gas through the mixture for several hours.

  • Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture and reflux for several hours.

  • Purification: Cool the reaction mixture and extract the crude this compound with diethyl ether. Wash the ether extract with water and dry over anhydrous sodium sulfate. Remove the ether by rotary evaporation to yield racemic this compound. The product can be further purified by recrystallization.

Metallo-β-Lactamase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MBLs using the chromogenic substrate nitrocefin.[8][9][10][11]

Materials:

  • Purified metallo-β-lactamase enzyme

  • Nitrocefin solution (stock solution in DMSO, diluted in assay buffer)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl2)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the MBL enzyme solution, and the test compound dilutions. Include control wells with no inhibitor (enzyme and buffer only) and blanks (buffer only).

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the nitrocefin solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each well.

    • Determine the percent inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki), perform kinetic assays by measuring the initial velocities at various substrate (nitrocefin) and inhibitor concentrations. Analyze the data using appropriate models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).[8]

Signaling Pathways and Visualization

The potential anticancer activity of this compound derivatives may involve the modulation of key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt pathway is a central hub in cellular signaling and is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.

Below is a representative diagram of the PI3K/Akt signaling pathway generated using the DOT language for Graphviz. This diagram illustrates the key components and their interactions, providing a visual framework for understanding how a potential inhibitor might exert its effects.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Bad Bad Akt->Bad Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Fully Activates) Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Caspase9 Caspase-9 Bad->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Figure 1: A simplified diagram of the PI3K/Akt signaling pathway.

The potential mechanism by which a this compound derivative could induce apoptosis is through the inhibition of Akt, leading to the activation of pro-apoptotic proteins like Bad and Caspase-9.

Apoptosis_Pathway TMA_Derivative This compound Derivative Akt Akt TMA_Derivative->Akt Inhibits Bad Bad Akt->Bad Inhibits (by phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: A potential mechanism of apoptosis induction by a this compound derivative.

Future Directions

The field of this compound derivatives holds considerable promise for the development of novel therapeutics. Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive synthesis and evaluation of a wide range of analogues are needed to optimize potency and selectivity for different targets.

  • Elucidation of Anticancer and Antibacterial Mechanisms: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Pharmacodynamic Profiling: Preclinical studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo efficacy of promising candidates.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing antibiotics or anticancer drugs could lead to more effective treatment strategies.

By continuing to explore the diverse biological activities of this versatile chemical scaffold, the scientific community can unlock the full therapeutic potential of this compound and its analogues.

References

Thiomandelic Acid as a Metallo-β-Lactamase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of thiomandelic acid as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to β-lactam antibiotics. This document outlines the molecular interactions, inhibition kinetics, and experimental procedures relevant to the study of this promising inhibitor.

Core Mechanism of Action

This compound is a potent, broad-spectrum inhibitor of metallo-β-lactamases, demonstrating a competitive mode of inhibition. Its efficacy is rooted in the specific interactions between its key functional groups and the active site of the MBL enzyme. The core mechanism involves the chelation of the two zinc ions (Zn1 and Zn2) essential for the catalytic activity of most MBLs.

The thiol group of this compound acts as a crucial zinc-binding moiety, bridging the two zinc ions in the active site. This interaction displaces the nucleophilic hydroxide ion that is normally coordinated between the two zinc ions and is responsible for initiating the hydrolysis of the β-lactam ring of antibiotics.[1][2]

Furthermore, the carboxylate group of this compound forms a key electrostatic interaction with a conserved arginine residue (e.g., Arg91 in the Bacillus cereus MBL) located near the active site.[1][2] This interaction further stabilizes the binding of the inhibitor within the active site. The phenyl group of this compound also contributes to binding through hydrophobic interactions with non-polar residues in the enzyme's active site.

Studies have revealed a notable stereoselectivity in the inhibitory activity of this compound. The (R)-enantiomer is a significantly more potent inhibitor of the Bacillus cereus MBL than the (S)-enantiomer, indicating a specific spatial arrangement is required for optimal binding and inhibition.[1]

Thiomandelic_Acid_Mechanism cluster_MBL MBL Active Site Zn1 Zn1 Zn2 Zn2 Arg Arginine Residue Hydroxide Bridging Hydroxide Hydroxide->Zn1 Hydroxide->Zn2 Thiol Thiol Group Thiol->Zn1 Chelation Thiol->Zn2 Chelation Carboxylate Carboxylate Group Carboxylate->Arg Electrostatic Interaction Phenyl Phenyl Group caption Mechanism of MBL Inhibition by this compound

Mechanism of MBL Inhibition by this compound

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against a range of metallo-β-lactamases. The following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Metallo-β-LactamaseInhibitor EnantiomerInhibition Constant (Ki)IC50Reference(s)
Bacillus cereus (BcII)(R)-Thiomandelic Acid0.09 µM-[1]
Bacillus cereus (BcII)(S)-Thiomandelic Acid1.28 µM-[1]
New Delhi MBL-1 (NDM-1)Racemic this compound-3.2 µM[3]
Imipenemase-1 (IMP-1)Racemic this compound-0.02 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as an MBL inhibitor.

Enzyme Kinetics and Inhibition Assays

A continuous spectrophotometric assay using the chromogenic cephalosporin nitrocefin is the most common method to determine the kinetic parameters of MBLs and the inhibitory potency of compounds like this compound.

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • This compound (racemic, R-, and S-enantiomers)

  • Nitrocefin

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4 and 0.05% Brij-35[4]

  • 96-well microtiter plates

  • Spectrophotometer capable of kinetic measurements at 495 nm

IC50_Workflow A Prepare serial dilutions of this compound in DMSO. B Add diluted inhibitor and MBL enzyme to microplate wells. A->B C Incubate at room temperature for 10-15 minutes. B->C D Initiate reaction by adding nitrocefin solution (final concentration ~100 µM). C->D E Monitor absorbance at 495 nm kinetically for 10-30 minutes. D->E F Calculate initial reaction velocities. E->F G Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine IC50. F->G caption Experimental Workflow for IC50 Determination

Experimental Workflow for IC50 Determination
  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well. Then, add the serially diluted this compound solutions. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture at room temperature for 10-15 minutes to allow for binding equilibrium to be reached.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin is typically around its Km value or a standard concentration of 100 µM.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 495 nm at regular intervals (e.g., every 30 seconds) for 10 to 30 minutes using a microplate reader.[4]

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition relative to the control without inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

The inhibition constant (Ki) is determined by measuring the initial reaction rates at various substrate (nitrocefin) and inhibitor (this compound) concentrations.

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both nitrocefin and this compound.

  • Enzyme Addition: Add a fixed concentration of the MBL enzyme to each well to initiate the reactions.

  • Kinetic Measurement: Monitor the absorbance at 495 nm as described for the IC50 determination.

  • Data Analysis: Calculate the initial velocities for each combination of substrate and inhibitor concentration. Analyze the data using a suitable kinetic model for competitive inhibition, such as a Lineweaver-Burk or Dixon plot, to determine the Ki value. Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition.

Structural Biology Methods

NMR spectroscopy and X-ray crystallography have been instrumental in elucidating the binding mode of this compound to MBLs.

NMR spectroscopy is used to study the interactions between this compound and the MBL in solution.

General Protocol Outline:

  • Protein Preparation: Express and purify 15N-labeled MBL enzyme.

  • NMR Sample Preparation: Prepare a solution of the 15N-labeled MBL in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0).

  • Titration: Acquire a baseline 1H-15N HSQC spectrum of the protein. Sequentially add increasing concentrations of this compound to the protein sample and acquire an HSQC spectrum at each titration point.

  • Data Analysis: Monitor the chemical shift perturbations of the protein's backbone amide signals upon addition of the inhibitor. Residues in and near the active site that interact with the inhibitor will show significant changes in their chemical shifts. This information can be used to map the binding site and infer the binding orientation.

X-ray crystallography provides a high-resolution, three-dimensional structure of the MBL-thiomandelic acid complex.

General Protocol Outline:

  • Protein-Inhibitor Complex Formation: Incubate the purified MBL enzyme with an excess of this compound to ensure saturation of the active site.

  • Crystallization: Screen for crystallization conditions using various precipitants, buffers, and additives. The sitting-drop or hanging-drop vapor diffusion methods are commonly used.

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure of the MBL-inhibitor complex is solved using molecular replacement with a known MBL structure as a search model. The model is then refined against the experimental data to obtain a high-resolution atomic model of the complex.

Experimental_Workflow cluster_Cloning MBL Gene Cloning and Expression cluster_Purification Protein Purification cluster_Kinetics Enzyme Kinetics and Inhibition Assays cluster_Structural Structural Biology A Clone MBL gene into an expression vector. B Transform vector into a suitable E. coli expression strain. C Induce protein expression (e.g., with IPTG). D Cell lysis and clarification of lysate. C->D E Affinity chromatography (e.g., Ni-NTA if His-tagged). D->E F Ion-exchange chromatography. E->F G Size-exclusion chromatography. F->G H Assess purity by SDS-PAGE. G->H I Prepare reagents (enzyme, inhibitor, nitrocefin). H->I L NMR Spectroscopy: - Prepare 15N-labeled protein. - Titrate with this compound. - Analyze chemical shift perturbations. H->L M X-ray Crystallography: - Co-crystallize MBL with this compound. - Collect diffraction data. - Solve and refine the structure. H->M J Perform IC50 and Ki determination assays. I->J K Analyze data to determine inhibition parameters. J->K caption Overall Experimental Workflow for MBL Inhibitor Characterization

Overall Experimental Workflow for MBL Inhibitor Characterization

Conclusion

This compound represents a promising scaffold for the development of broad-spectrum MBL inhibitors. Its mechanism of action, centered on the chelation of the active site zinc ions by its thiol group and stabilized by interactions of its carboxylate and phenyl groups, provides a clear basis for its inhibitory activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers in the field of antibiotic resistance and drug discovery, facilitating further investigation and optimization of this and related inhibitor classes.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Amines Using Thiomandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the separation of enantiomers a critical step in drug development and manufacturing. Diastereomeric salt resolution is a classical, yet powerful and scalable, technique for achieving this separation. This method involves the reaction of a racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can often be separated by fractional crystallization.

This document provides detailed application notes and protocols for the use of (R)- or (S)-thiomandelic acid as a chiral resolving agent for the separation of racemic amines. Thiomandelic acid, a sulfur-containing analog of mandelic acid, offers a robust and efficient means to resolve a variety of primary and secondary amines.

Principle of Chiral Resolution

The fundamental principle behind this technique lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties such as solubility, melting point, and crystal structure.

The reaction of a racemic amine ((R/S)-Amine) with an enantiomerically pure chiral acid, such as (R)-thiomandelic acid, results in the formation of two diastereomeric salts: ((R)-Amine)-(R)-thiomandelate) and ((S)-Amine)-(R)-thiomandelate). The difference in solubility between these two diastereomeric salts in a given solvent system allows for the selective crystallization of the less soluble salt, leaving the more soluble salt in the mother liquor. Subsequent liberation of the amine from the separated diastereomeric salts yields the desired enantiomerically enriched amine.

Experimental Workflow

The overall process for the chiral resolution of amines using this compound can be broken down into three key stages: diastereomeric salt formation and crystallization, isolation of the diastereomeric salt, and liberation of the enantiomerically pure amine.

Chiral_Resolution_Workflow cluster_0 Stage 1: Salt Formation & Crystallization cluster_1 Stage 2: Isolation cluster_2 Stage 3: Amine Liberation RacemicAmine Racemic Amine ((R/S)-Amine) Mix Mixing & Heating (Dissolution) RacemicAmine->Mix ResolvingAgent Chiral Resolving Agent ((R)-Thiomandelic Acid) ResolvingAgent->Mix Solvent Suitable Solvent Solvent->Mix Cool Cooling & Crystallization Mix->Cool Slurry Diastereomeric Salt Slurry Cool->Slurry Filtration Filtration Slurry->Filtration LessSolubleSalt Less Soluble Diastereomeric Salt (Solid) Filtration->LessSolubleSalt Solid MotherLiquor Mother Liquor (Contains More Soluble Salt) Filtration->MotherLiquor Liquid Extraction Liquid-Liquid Extraction LessSolubleSalt->Extraction Base Base (e.g., NaOH) Base->Extraction PureAmine Enantiomerically Pure Amine Extraction->PureAmine RecoveredAgent Recovered Resolving Agent Extraction->RecoveredAgent Salt_Formation_Crystallization Start Start Dissolve Dissolve Racemic Amine & (R)-Thiomandelic Acid in Solvent Start->Dissolve Heat Heat to Reflux Dissolve->Heat Cool Slowly Cool to Room Temperature Heat->Cool Crystallize Allow Crystallization (2-24 hours) Cool->Crystallize End Proceed to Isolation Crystallize->End

Application Notes and Protocols: Thiomandelic Acid as a Resolving Agent for Racemic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key factor in drug efficacy and safety. One of the most common and cost-effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.

Thiomandelic acid, a chiral carboxylic acid containing a thiol group, serves as an effective resolving agent for racemic compounds, particularly amines and alcohols. Its ability to form diastereomeric salts with different solubilities allows for the separation of enantiomers through fractional crystallization. This document provides detailed application notes and protocols for the use of this compound in chiral resolution.

Principle of Chiral Resolution using this compound

The fundamental principle behind chiral resolution with this compound lies in the reaction of a racemic mixture (e.g., a racemic amine, denoted as R/S-Amine) with an enantiomerically pure form of this compound (e.g., (R)-Thiomandelic Acid). This reaction forms a mixture of two diastereomeric salts: (R)-Amine-(R)-Thiomandelate and (S)-Amine-(R)-Thiomandelate.

Diastereomers have different physical properties, including solubility in a given solvent. This difference in solubility is exploited to separate them. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Finally, the resolved enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base to neutralize the this compound.

Applications

This compound is particularly useful for the resolution of:

  • Racemic Amines: Primary, secondary, and tertiary amines can be resolved through the formation of diastereomeric ammonium carboxylate salts. This is a widely used application in the synthesis of chiral pharmaceuticals.

  • Racemic Alcohols: While less direct, alcohols can be resolved by first converting them into a derivative containing an acidic or basic handle, such as a phthalate half-ester, which can then form a salt with a chiral resolving agent like this compound.[1]

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic amine and a racemic alcohol using (R)-thiomandelic acid. The optimal conditions (solvent, temperature, stoichiometry) will vary depending on the specific substrate and should be determined experimentally.

Protocol 1: Resolution of a Racemic Amine

This protocol describes a general procedure for the resolution of a racemic primary or secondary amine using (R)-thiomandelic acid.

Materials:

  • Racemic amine

  • (R)-Thiomandelic acid

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filter paper

  • Crystallization dish or flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amine in a suitable anhydrous solvent in a crystallization flask.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (R)-thiomandelic acid in the same solvent. The exact stoichiometry should be optimized. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the (R)-thiomandelic acid solution to the amine solution while stirring at room temperature.

    • Stir the mixture for a predetermined time (e.g., 1-12 hours) at room temperature or a slightly elevated temperature to ensure complete salt formation.[2]

  • Crystallization:

    • Allow the solution to cool down slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.[2] Seeding with a small crystal of the desired diastereomeric salt, if available, can facilitate crystallization.

    • Observe the formation of a precipitate. The time required for crystallization can range from a few hours to several days.

  • Isolation of the Diastereomeric Salt:

    • Once a sufficient amount of crystals has formed, isolate the solid by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Add a base (e.g., 2 M NaOH) dropwise while stirring until the pH is basic (pH > 10) to neutralize the this compound and liberate the free amine.

    • Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess (ee%) of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), or by NMR spectroscopy using a chiral solvating agent.

Protocol 2: Resolution of a Racemic Alcohol (Indirect Method)

This protocol outlines a general procedure for the resolution of a racemic alcohol by first converting it to a diastereomeric ester with (R)-thiomandelic acid.

Materials:

  • Racemic alcohol

  • (R)-Thiomandelic acid

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous organic solvent (e.g., dichloromethane, THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Lithium hydroxide (LiOH) or potassium hydroxide (KOH)

  • Methanol or ethanol

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Formation of Diastereomeric Esters:

    • In a round-bottom flask, dissolve 1.0 equivalent of the racemic alcohol, 1.1 equivalents of (R)-thiomandelic acid, and a catalytic amount of DMAP in an anhydrous organic solvent like dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 1.1 equivalents of DCC to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Separation of Diastereomeric Esters:

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Separate the two diastereomeric esters by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The separation is possible because diastereomers have different chromatographic mobilities.

  • Hydrolysis of the Separated Esters:

    • Dissolve one of the isolated diastereomeric esters in a mixture of methanol or ethanol and water.

    • Add an excess of a base, such as LiOH or KOH.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

    • Neutralize the reaction mixture with aqueous HCl.

    • Extract the resolved alcohol with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the enantiomerically pure alcohol.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess (ee%) of the resolved alcohol using chiral HPLC or GC.

Data Presentation

The efficiency of a chiral resolution process is typically evaluated by the yield and the enantiomeric excess of the resolved product. The following table provides an example of how to present such data.

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (ee%)
Racemic Amine A(R)-Thiomandelic AcidMethanol4295
Racemic Amine B(S)-Thiomandelic AcidEthanol3898
Racemic Alcohol C*(R)-Thiomandelic AcidDichloromethane3597

*Resolved via diastereomeric ester formation and separation.

Visualizations

Logical Workflow for Chiral Resolution

G Workflow for Chiral Resolution via Diastereomeric Salt Formation A Racemic Compound (R/S-Substrate) C Diastereomeric Salt Formation A->C B Chiral Resolving Agent ((R)-Thiomandelic Acid) B->C D Mixture of Diastereomeric Salts (R,R)-Salt & (S,R)-Salt C->D E Fractional Crystallization D->E F Insoluble Diastereomeric Salt (e.g., (R,R)-Salt) E->F G Soluble Diastereomeric Salt (e.g., (S,R)-Salt in mother liquor) E->G H Isolation (Filtration) F->H I Liberation of Enantiomer (Base) H->I J Resolved Enantiomer (R-Substrate) I->J K Recovered Resolving Agent I->K

References

Application Notes and Protocols for Enantiomeric Resolution with Thiomandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Principle of Chiral Resolution

Enantiomeric resolution is a critical process in stereochemistry for the separation of a racemic mixture into its individual, pure enantiomers.[1] This technique is fundamental in the pharmaceutical industry, where the physiological activity of a drug is often exclusive to a single enantiomer, while the other may be inactive or even harmful.[2]

The most common and robust method for chiral resolution is the formation of diastereomeric salts.[1][3] This process involves reacting a racemic mixture (e.g., a chiral amine or alcohol) with an enantiomerically pure chiral resolving agent. Thiomandelic acid, like its analogue mandelic acid, is an excellent chiral resolving agent because its carboxylic acid group readily forms acid-base salts with chiral amines.[1][4][5]

The key principle is that the two enantiomers of the racemic compound, (R)-amine and (S)-amine, react with a single enantiomer of the resolving agent, for instance, (S)-thiomandelic acid, to form a pair of diastereomers: [(R)-amine]-[(S)-thiomandelic acid] and [(S)-amine]-[(S)-thiomandelic acid]. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility, melting point, and crystal structure.[4][5] This difference in solubility is exploited to separate them through fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated by filtration, and then the pure enantiomer is liberated from the salt.[1]

Application Notes

Scope and Applicability: This protocol is primarily designed for the resolution of racemic amines through the formation of diastereomeric salts with either (R)- or (S)-thiomandelic acid. The same principle can be adapted for the resolution of racemic alcohols. In this case, the alcohol is typically first converted into a half-ester of a dicarboxylic acid to introduce a free carboxyl group that can then form a salt with a chiral base.[4][5]

Selection of Resolving Agent:

  • Both (R)- and (S)-thiomandelic acid are commercially available. The choice between them depends on which enantiomer of the target compound is desired and which diastereomeric salt exhibits lower solubility.

  • It is often necessary to perform small-scale screening experiments to determine the optimal resolving agent and solvent combination for a new racemic mixture.

Critical Parameters for Successful Resolution:

  • Solvent Selection: The choice of solvent is crucial as it dictates the difference in solubility between the two diastereomeric salts. A good solvent system will maximize the precipitation of one salt while keeping the other in solution. Alcohols (methanol, ethanol) and aqueous mixtures are common starting points.

  • Stoichiometry: Typically, one equivalent of the racemic mixture is reacted with 0.5 to 1.0 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially precipitated salt.

  • Temperature and Cooling Rate: The crystallization process should be controlled. A slow cooling rate generally promotes the formation of larger, purer crystals. The final temperature is chosen to maximize the yield of the desired salt without causing the undesired diastereomer to precipitate.

  • Purity of Starting Materials: The racemic mixture and the resolving agent should be of high chemical purity to avoid interference during crystallization.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the enantiomeric resolution of a racemic amine using (S)-thiomandelic acid.

Protocol 1: Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a suitable reaction vessel, dissolve the racemic amine in an appropriate solvent (e.g., methanol or ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 molar equivalents of (S)-thiomandelic acid in a minimal amount of the same solvent.

  • Salt Formation: Slowly add the this compound solution to the amine solution with continuous stirring. Salt formation is typically exothermic.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize precipitation of the less soluble diastereomeric salt. The solution can be seeded with a small crystal of the desired product to induce crystallization.[6]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[7]

  • Drying: Dry the crystals under vacuum to obtain the diastereomerically pure salt.

Protocol 2: Liberation of the Pure Enantiomer

  • Dissolution of the Salt: Dissolve the isolated diastereomeric salt in water.

  • Basification: Add an aqueous base solution (e.g., 2M NaOH) to the dissolved salt with stirring. This deprotonates the amine and protonates the carboxylic acid, breaking the ionic bond of the salt.[1][7] Adjust the pH to >12 to ensure the amine is in its free base form.

  • Extraction: Extract the liberated free amine from the aqueous solution using an organic solvent such as dichloromethane, ethyl acetate, or toluene. Perform multiple extractions (e.g., 3 times) to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically pure amine.

Protocol 3: Recovery of the Chiral Resolving Agent

  • Acidification: Take the aqueous layer remaining after the extraction of the amine (which contains the sodium salt of this compound).

  • Precipitation: Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of 1-2. This will protonate the carboxylate, causing the this compound to precipitate out of the solution.

  • Isolation and Recovery: Cool the mixture and collect the precipitated this compound by vacuum filtration. Wash with cold water and dry. The recovered resolving agent can often be reused in subsequent resolutions.[7]

Protocol 4: Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the resolved product must be determined. This is typically accomplished using a chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. The resolved amine is passed through a chiral stationary phase column, which separates the two enantiomers, allowing for their quantification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The resolved amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of the ee.[9]

Data Presentation

The following tables summarize typical quantitative data for enantiomeric resolution processes based on diastereomeric salt formation, illustrating the effectiveness of the technique.

Table 1: Example Yields and Purity in a Resolution Process (Data modeled after a typical resolution of α-phenylethylamine with mandelic acid)[7]

StepProductTypical YieldEnantiomeric Purity (ee)
Crystallization Diastereomeric Salt80-90%> 98%
Liberation Resolved Amine75-80% (overall)> 98%
Recovery Resolving Agent~95%N/A

Table 2: Factors Influencing Resolution Efficiency

ParameterCondition ACondition BOutcome
Solvent MethanolToluene/MethanolPurity >99% ee in Methanol
Cooling Rate Fast (Ice Bath)Slow (Ambient)Higher purity with slow cooling
Equivalents of Resolving Agent 1.0 eq0.6 eqHigher initial purity with 0.6 eq

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationships between the chemical species involved in the resolution process.

G cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separated Components cluster_liberation Liberation & Recovery cluster_end Final Products racemic_mixture Racemic Amine ((R)-Amine + (S)-Amine) salt_formation 1. Diastereomeric Salt Formation (in Solvent) racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent ((S)-Thiomandelic Acid) resolving_agent->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid Solid Precipitate (Less Soluble Diastereomer) filtration->solid Solid filtrate Filtrate (More Soluble Diastereomer) filtration->filtrate Liquid liberation1 4a. Liberation (Base) solid->liberation1 liberation2 4b. Liberation (Base) filtrate->liberation2 recovery 5. Recovery (Acid) liberation1->recovery enantiomer1 Pure (R)-Amine liberation1->enantiomer1 liberation2->recovery enantiomer2 Enriched (S)-Amine liberation2->enantiomer2 recovered_agent Recovered (S)-Thiomandelic Acid recovery->recovered_agent

Caption: Experimental workflow for enantiomeric resolution.

G cluster_enantiomers Enantiomers (Identical Properties) cluster_diastereomers Diastereomers (Different Properties) racemate Racemic Amine R_amine (R)-Amine racemate->R_amine S_amine (S)-Amine racemate->S_amine resolver (S)-Thiomandelic Acid Diast1 [(R)-Amine] : [(S)-Acid] Salt resolver->Diast1 Diast2 [(S)-Amine] : [(S)-Acid] Salt resolver->Diast2 R_amine->S_amine mirror images R_amine->Diast1 S_amine->Diast2 Diast1->Diast2 not mirror images

Caption: Logical relationship of chiral species.

References

Application Notes and Protocols: The Use of Thiomandelic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and methodologies for utilizing thiomandelic acid and its analogs as chiral resolving agents and in asymmetric synthesis. Given the limited specific literature on this compound, this document leverages well-established protocols for the closely related mandelic acid to illustrate the experimental workflows and expected outcomes.

Application Note 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

The resolution of racemic amines is a critical process in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Chiral carboxylic acids, such as this compound, serve as effective resolving agents by forming diastereomeric salts with the racemic amine. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Principle of Resolution

A racemic mixture of an amine, consisting of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral acid, for example, (R)-thiomandelic acid. This reaction forms a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. Due to their different three-dimensional structures, these diastereomeric salts have distinct solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched amine can then be recovered from the isolated salt by treatment with a base.

Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (R)-Mandelic Acid

This protocol details the resolution of racemic 1-phenylethylamine using (R)-mandelic acid as a representative example of a chiral acid resolving agent. The same principles and a similar procedure would be applied when using (R)- or (S)-thiomandelic acid.

Materials:

  • Racemic 1-phenylethylamine

  • (R)-Mandelic acid

  • Methanol

  • Diethyl ether

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper and funnel

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (R)-mandelic acid in 100 mL of methanol. To this solution, add 8.0 g of racemic 1-phenylethylamine.

  • Crystallization: Gently heat the solution until all solids dissolve. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot methanol.

  • Liberation of the Enantiopure Amine: Suspend the crystalline diastereomeric salt in 100 mL of water and add 10% aqueous NaOH solution until the pH is greater than 10.

  • Extraction: Extract the liberated amine with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC or by measuring the specific rotation.

Data Presentation

The following table summarizes typical quantitative data expected from the resolution of a racemic amine with a chiral carboxylic acid.

ParameterValue
Yield of Less Soluble Diastereomeric Salt 40-50% (theoretical max is 50%)
Diastereomeric Excess (de) of Salt >95%
Yield of Enriched Amine 35-45%
Enantiomeric Excess (ee) of Resolved Amine >98%
Recovery of Resolving Agent >90%

Visualization of the Resolution Workflow

G Workflow for Chiral Resolution of a Racemic Amine racemic_amine Racemic Amine ((R)- and (S)-Enantiomers) salt_formation Diastereomeric Salt Formation in a Suitable Solvent racemic_amine->salt_formation chiral_acid Chiral Resolving Agent ((R)-Thiomandelic Acid) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Crystallized Less Soluble Diastereomeric Salt crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt in Solution crystallization->more_soluble filtration Filtration less_soluble->filtration more_soluble->filtration liberation_solid Liberation of Amine (Base Treatment) filtration->liberation_solid Solid Phase liberation_solution Liberation of Amine (Base Treatment) filtration->liberation_solution Liquid Phase enantioenriched_amine Enantioenriched Amine ((R)-Amine) liberation_solid->enantioenriched_amine other_enantiomer Other Enantiomer ((S)-Amine) liberation_solution->other_enantiomer

Caption: Workflow for the resolution of a racemic amine.

Application Note 2: this compound as a Chiral Auxiliary in Asymmetric Synthesis (Conceptual)

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. While specific examples for this compound are scarce, its structure suggests potential applications in reactions such as asymmetric aldol additions.

Principle of Chiral Auxiliary-Mediated Aldol Reaction

In a conceptual application, this compound could be covalently attached to a prochiral substrate, for instance, by forming an ester or amide linkage. The steric bulk and electronic properties of the this compound moiety would then direct the approach of a reactant to one face of the substrate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product.

Conceptual Protocol: Asymmetric Aldol Reaction

This conceptual protocol outlines how this compound might be employed as a chiral auxiliary in an aldol reaction.

  • Attachment of Auxiliary: React (R)- or (S)-thiomandelic acid with an appropriate starting material (e.g., an acid chloride) to form a chiral ester or amide.

  • Enolate Formation: Treat the chiral substrate with a suitable base (e.g., lithium diisopropylamide, LDA) to generate a chiral enolate.

  • Aldol Addition: React the chiral enolate with an aldehyde at low temperature. The this compound auxiliary would direct the facial selectivity of the aldehyde addition.

  • Workup and Isolation: Quench the reaction and isolate the diastereomerically enriched aldol adduct.

  • Cleavage of Auxiliary: Remove the this compound auxiliary under mild conditions (e.g., hydrolysis or reduction) to afford the chiral β-hydroxy acid or alcohol and recover the auxiliary.

  • Analysis: Determine the diastereomeric ratio of the product and the enantiomeric excess after auxiliary removal.

Hypothetical Data Presentation

The following table presents hypothetical data for an asymmetric aldol reaction using a this compound-derived chiral auxiliary.

ParameterValue
Yield of Aldol Adduct 70-90%
Diastereomeric Ratio (dr) >95:5
Yield of Chiral Product (after cleavage) 80-95%
Enantiomeric Excess (ee) of Product >95%
Recovery of this compound Auxiliary >90%

Visualization of the Chiral Auxiliary Concept

G Conceptual Use of this compound as a Chiral Auxiliary prochiral Prochiral Substrate attachment Attachment of Auxiliary prochiral->attachment thiomandelic_acid (R)-Thiomandelic Acid (Chiral Auxiliary) thiomandelic_acid->attachment chiral_substrate Chiral Substrate attachment->chiral_substrate reaction Diastereoselective Reaction (e.g., Aldol Addition) chiral_substrate->reaction diastereomeric_product Diastereomerically Enriched Product reaction->diastereomeric_product cleavage Cleavage of Auxiliary diastereomeric_product->cleavage enantiopure_product Enantiopure Product cleavage->enantiopure_product recovered_auxiliary Recovered (R)-Thiomandelic Acid cleavage->recovered_auxiliary

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Thiomandelic acid metallo-beta-lactamase inhibition assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Thiomandelic Acid Metallo-β-Lactamase Inhibition Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, the most widely used class of antibacterial agents.[1][2][3] These enzymes, belonging to Class B of the Ambler classification system, utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2][3][4] The rapid dissemination of MBL-producing bacteria necessitates the discovery of effective inhibitors to be used as partner drugs to restore the activity of existing β-lactam antibiotics. This compound has been identified as a potent, broad-spectrum inhibitor of MBLs, making it a valuable tool compound for studying MBL activity and a potential scaffold for the development of new therapeutics.[1][5][6] This document provides a detailed protocol for the in vitro inhibition assay of MBLs using this compound.

Principle of the Assay

The activity of metallo-β-lactamases can be monitored spectrophotometrically using a chromogenic substrate, such as nitrocefin.[4][7] Nitrocefin is a cephalosporin analog that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by an MBL. The rate of this color change, measured by the increase in absorbance at 490-492 nm, is directly proportional to the enzyme's activity.[2][4] In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis will decrease. By measuring this decrease in reaction rate at various inhibitor concentrations, the potency of the inhibitor can be determined, typically expressed as the half-maximal inhibitory concentration (IC50).

Materials and Reagents

  • Purified Metallo-β-Lactamase (e.g., NDM-1, VIM-2, IMP-1)

  • This compound (R- and S-enantiomers, or racemic mixture)

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 50 µM ZnCl2, and 0.01% (v/v) Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 490-492 nm

Experimental Protocols

1. Preparation of Reagents

  • MBL Enzyme Stock Solution: Prepare a stock solution of the purified MBL in assay buffer. The final concentration used in the assay will depend on the specific activity of the enzyme preparation and should be optimized to give a linear reaction rate for at least 10 minutes. A typical starting concentration is in the low nanomolar range.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Nitrocefin Stock Solution: Prepare a stock solution of nitrocefin (e.g., 10 mM) in DMSO. Store protected from light.

  • Working Solutions:

    • Inhibitor Solutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested. Ensure the final DMSO concentration in the assay does not exceed 1-2% (v/v), as higher concentrations may affect enzyme activity. A corresponding "no inhibitor" control with the same final DMSO concentration should be included.

    • Substrate Solution: Dilute the nitrocefin stock solution in assay buffer to the desired final concentration. A common concentration is 100 µM.

2. Inhibition Assay Procedure

  • Assay Plate Setup: To each well of a 96-well microplate, add the following in the specified order:

    • Assay Buffer (to bring the final volume to 200 µL)

    • Inhibitor solution (or "no inhibitor" control) at various concentrations.

    • MBL enzyme solution.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature (or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the nitrocefin substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).

3. Data Analysis

  • Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time plot.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

  • Generate IC50 Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Data Presentation

The inhibitory activity of this compound against various metallo-β-lactamases is summarized in the table below. The reported values are typically Ki, which is a measure of the binding affinity of the inhibitor to the enzyme.

Metallo-β-LactamaseThis compound IsomerKi (µM)
Bacillus cereus (BcII)R-thiomandelic acid0.09[1][6]
Bacillus cereus (BcII)S-thiomandelic acid1.28[1][6]
IMP-1RacemicSub-micromolar[8]
IMP-2RacemicSub-micromolar[8]
VIM-1RacemicSub-micromolar[8]
CcrARacemicSub-micromolar[8]
BlaBRacemicSub-micromolar[8]
L1RacemicSub-micromolar[8]
FEZ-1RacemicSub-micromolar[8]
Aeromonas hydrophila (CphA)RacemicIneffective[5][6]

Visualizations

Mechanism of MBL Inhibition by this compound

The inhibitory activity of this compound is attributed to the coordination of its thiol group to the zinc ions in the active site of the MBL.[1] The carboxylate group of this compound also plays a role in enhancing its binding affinity.

G cluster_0 MBL Active Site cluster_1 Inhibitor MBL Metallo-β-Lactamase Zn1 Zn²⁺ MBL->Zn1 Zn2 Zn²⁺ MBL->Zn2 Inhibition Inhibition of β-lactam hydrolysis Thiomandelic_Acid This compound Thiol Thiol Group (-SH) Thiomandelic_Acid->Thiol Carboxylate Carboxylate Group (-COO⁻) Thiomandelic_Acid->Carboxylate Thiol->Zn1 Coordination Thiol->Zn2 Coordination Carboxylate->MBL Interaction

Caption: Proposed binding mode of this compound to the di-zinc active site of a metallo-β-lactamase.

Experimental Workflow for MBL Inhibition Assay

The following diagram outlines the key steps in the this compound MBL inhibition assay.

G prep 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) setup 2. Set up Assay Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate 3. Pre-incubate (Allow inhibitor binding) setup->preincubate initiate 4. Initiate Reaction (Add Substrate) preincubate->initiate measure 5. Kinetic Measurement (Monitor Absorbance at 490 nm) initiate->measure analyze 6. Data Analysis (Calculate Rates, % Inhibition, IC50) measure->analyze

Caption: Workflow for determining the inhibitory activity of this compound against metallo-β-lactamases.

Conclusion

This protocol provides a robust and reproducible method for assessing the inhibitory activity of this compound against a range of metallo-β-lactamases. The use of the chromogenic substrate nitrocefin allows for a straightforward and sensitive spectrophotometric assay. Adherence to this protocol will enable researchers to accurately determine the potency of this compound and related compounds, aiding in the discovery and development of novel MBL inhibitors to combat antibiotic resistance.

References

Application Note: HPLC Method for the Analysis of Thiomandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of thiomandelic acid. The described protocol is applicable to researchers, scientists, and professionals involved in drug development and quality control who require a reliable method for the determination of this compound.

Introduction

This compound is a sulfur-containing analogue of mandelic acid and a key intermediate in various synthetic processes. Its analysis is crucial for monitoring reaction kinetics, assessing purity, and for pharmacokinetic studies. This document provides a comprehensive protocol for its determination using reversed-phase HPLC with UV detection, including an optional pre-column derivatization step to enhance sensitivity and selectivity, particularly for analysis in complex biological matrices.

Experimental

  • This compound standard (≥98% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for derivatization

  • Sodium phosphate buffer (0.5 M, pH 7.5)

  • Metaphosphoric acid

  • All other chemicals and reagents should be of analytical grade.

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable. Data acquisition and processing should be performed using appropriate chromatography software.

A reversed-phase separation is proposed. The following table summarizes the recommended starting conditions, which can be optimized as needed.

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm for underivatized; 326 nm for DTNB derivative[1]

Protocols

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • To 100 µL of plasma, add 200 µL of ice-cold metaphosphoric acid (5% w/v) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Collect the supernatant for analysis.

For enhanced sensitivity and to overcome potential matrix interferences, pre-column derivatization with DTNB is recommended.[1][2]

  • To 100 µL of the prepared standard or sample supernatant, add 50 µL of 0.5 M sodium phosphate buffer (pH 7.5).

  • Add 50 µL of DTNB solution (10 mM in methanol).

  • Incubate the mixture at room temperature for 15 minutes in the dark.

  • Inject the resulting solution into the HPLC system.

Data Presentation

The following table summarizes the key quantitative parameters of the proposed HPLC method.

ParameterValue
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL (derivatized)
Limit of Quantification (LOQ) ~0.3 µg/mL (derivatized)
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98 - 102%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC parameters.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis start Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Metaphosphoric Acid) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Optional Derivatization (DTNB) supernatant->derivatization injection Inject into HPLC derivatization->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

hplc_parameters cluster_inputs Method Parameters cluster_outputs Chromatographic Outcome mobile_phase Mobile Phase (Composition, pH) resolution Resolution mobile_phase->resolution retention_time Retention Time mobile_phase->retention_time stationary_phase Stationary Phase (e.g., C18) stationary_phase->resolution stationary_phase->retention_time flow_rate Flow Rate flow_rate->retention_time analysis_time Analysis Time flow_rate->analysis_time temperature Column Temperature temperature->retention_time peak_shape Peak Shape temperature->peak_shape

Caption: Logical relationships of key HPLC method parameters.

References

Application Notes and Protocols for the Structural Analysis of Thiomandelic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomandelic acid, a sulfur-containing analog of mandelic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its structural elucidation is paramount for understanding its chemical properties, reactivity, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of this compound. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the structural analysis of this compound using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Spectroscopy in Structural Analysis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. The resulting NMR spectrum provides a fingerprint of the molecule, revealing key structural features:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. Different functional groups and electronic effects within the molecule cause distinct chemical shifts.

  • Signal Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the interaction of neighboring magnetic nuclei (spin-spin coupling). The multiplicity (e.g., singlet, doublet, triplet) and the coupling constant (J-value, measured in Hertz) provide information about the number and connectivity of adjacent protons.

  • Signal Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

By analyzing these parameters, a complete structural assignment of this compound can be achieved.

Quantitative NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the identification and structural verification of the compound.

Table 1: ¹H NMR Spectral Data of this compound in D₂O

ProtonsChemical Shift (δ) [ppm]MultiplicityIntegration
H-2, H-6 (ortho-aromatic)7.54Multiplet2H
H-3, H-5 (meta-aromatic)7.43Multiplet2H
H-4 (para-aromatic)7.38Multiplet1H
α-H (methine)5.12Singlet1H
-SH (thiol)VariableSinglet (broad)1H
-COOH (carboxylic acid)VariableSinglet (broad)1H

Note: The chemical shifts of the thiol (-SH) and carboxylic acid (-COOH) protons are variable and depend on the solvent, concentration, and temperature. In D₂O, these protons may exchange with deuterium, leading to a decrease or disappearance of their signals.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AtomPredicted Chemical Shift (δ) [ppm]
C=O (Carboxylic Acid)~175 - 180
C-1 (ipso-aromatic)~135 - 140
C-2, C-6 (ortho-aromatic)~128 - 130
C-3, C-5 (meta-aromatic)~128 - 130
C-4 (para-aromatic)~127 - 129
α-C (methine)~45 - 55

Note: The predicted ¹³C chemical shifts are based on empirical data and computational models. Actual experimental values may vary slightly.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and cotton or glass wool for filtration

  • Vortex mixer

Protocol:

  • Weigh the appropriate amount of this compound and transfer it to a small vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the sample.

  • If the solution contains any particulate matter, filter it through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.

  • Ensure the solution height in the NMR tube is at least 4 cm.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters should be optimized by the operator.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-5 seconds

  • Acquisition Time (aq): 2-4 seconds

  • Spectral Width (sw): 10-16 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 0-220 ppm

  • Temperature: 298 K (25 °C)

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at 4.79 ppm, CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Identify the multiplicity of the signals and measure the coupling constants (J-values) in the ¹H NMR spectrum.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the this compound structure based on chemical shifts, multiplicities, and integration.

Visualization of Methodologies

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the structural analysis of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Experiment filter->h1_nmr c13_nmr ¹³C NMR Experiment filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration (¹H) referencing->integration assignment Structural Assignment referencing->assignment integration->assignment

Caption: Workflow for NMR-based structural analysis.

Logical Relationship of NMR Parameters for Structural Elucidation

The following diagram illustrates how different NMR parameters are logically combined to determine the final structure of this compound.

logical_relationship cluster_params NMR Parameters cluster_info Structural Information chem_shift Chemical Shift (δ) func_groups Functional Groups chem_shift->func_groups multiplicity Multiplicity & J-Coupling connectivity Proton Connectivity multiplicity->connectivity integration Integration proton_count Proton Ratios integration->proton_count c13_data ¹³C NMR Data carbon_skeleton Carbon Framework c13_data->carbon_skeleton final_structure This compound Structure func_groups->final_structure connectivity->final_structure proton_count->final_structure carbon_skeleton->final_structure

Caption: NMR data to structure correlation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and analysis provided in these application notes, researchers, scientists, and drug development professionals can confidently determine and verify the structure of this important molecule. The quantitative data and workflow diagrams presented herein serve as a valuable resource for the efficient and accurate application of NMR spectroscopy in the study of this compound and related compounds.

Application Note: Determination of Enantiomeric Excess of Thiomandelic Acid by Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomeric purity is a critical quality attribute for chiral pharmaceutical compounds, as different enantiomers of a drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles. Thiomandelic acid is a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, a reliable and accurate analytical method to determine its enantiomeric excess (% ee) is essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for separating and quantifying enantiomers.[1] This application note provides a detailed protocol for determining the enantiomeric excess of this compound using chiral HPLC.

Principle of Chiral Separation

Direct chiral separation by HPLC is achieved by using a Chiral Stationary Phase (CSP).[2] The CSP creates a chiral environment within the column. As the racemic mixture of this compound passes through the column, the two enantiomers ((R)- and (S)-thiomandelic acid) form transient, diastereomeric complexes with the chiral selector of the CSP.[2] Differences in the stability and energy of these complexes lead to different interaction strengths and, consequently, different retention times, allowing for their separation and quantification.[2] Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including acidic molecules like mandelic acid and its derivatives.[2][3]

Materials and Methods

3.1 Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3.2 Chemicals and Reagents

  • (RS)-Thiomandelic Acid reference standard

  • (R)-Thiomandelic Acid and (S)-Thiomandelic Acid enantiomeric standards (if available, for peak identification)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)[3]

  • Trifluoroacetic Acid (TFA) (HPLC grade)[3]

  • Methanol (HPLC grade, for sample dissolution)

3.3 Chromatographic Conditions The following table summarizes the recommended starting conditions for the chiral separation of this compound. Optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column (CSP) CHIRALPAK® IC (or equivalent cellulose-based CSP)
250 mm x 4.6 mm, 5 µm[3]
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
(90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min[3]
Column Temp. 25 °C
Injection Volume 10 µL[3]
Detection UV at 230 nm[3]
Run Time 20 minutes (or until both peaks have eluted)

Experimental Protocol

4.1 Standard Solution Preparation

  • Racemic Standard (1 mg/mL): Accurately weigh 10 mg of (RS)-thiomandelic acid and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution: Prepare the test sample of this compound at a similar concentration (1 mg/mL) using methanol as the solvent.

4.2 HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution to verify system suitability, including resolution, retention times, and peak shape.

  • If pure enantiomer standards are available, inject them individually to confirm the elution order.

  • Inject the sample solution for analysis.

  • Integrate the peak areas for both enantiomers.

Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess (% ee) is calculated based on the peak areas of the two enantiomers obtained from the chromatogram.

Formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

G Diagram 1: Workflow for %ee Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Prepare Sample and Standard Solutions (1 mg/mL) SystemEquil Equilibrate HPLC System with Mobile Phase InjectStd Inject Racemic Standard (System Suitability) SystemEquil->InjectStd InjectSample Inject Test Sample InjectStd->InjectSample Integrate Integrate Peak Areas of Enantiomers InjectSample->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Caption: Experimental workflow for determining the enantiomeric excess of this compound.

G Diagram 2: Calculation of Enantiomeric Excess cluster_calc Calculation Steps A1 Peak Area of Enantiomer 1 (A1) Sum Sum Areas (A1 + A2) A1->Sum Diff Absolute Difference |A1 - A2| A1->Diff A2 Peak Area of Enantiomer 2 (A2) A2->Sum A2->Diff Result Enantiomeric Excess (% ee) Sum->Result by Diff->Result Divide

Caption: Logical relationship for calculating enantiomeric excess from peak areas.

Results and Discussion

A successful chiral separation should yield two distinct, well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The addition of a small amount of an acidic modifier like TFA to the mobile phase is crucial for achieving good peak shape and resolution for acidic analytes.[3][4]

Table 1: Representative Chromatographic Data

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 1 (S)10.215890-
Enantiomer 2 (R)12.518956002.15

Note: Elution order is hypothetical and must be confirmed with pure standards.

Using the data from Table 1:

  • Area₁ (major) = 1,895,600

  • Area₂ (minor) = 15,890

  • % ee = (|1,895,600 - 15,890| / (1,895,600 + 15,890)) * 100 = 98.34%

The resolution factor (Rs) between the two enantiomeric peaks should ideally be greater than 1.5 to ensure accurate quantification. The mobile phase composition, particularly the percentage of the polar modifier (isopropanol), can be adjusted to optimize this resolution.[3]

Conclusion

This application note details a robust and reliable chiral HPLC method for the determination of the enantiomeric excess of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase provides excellent separation and resolution of the enantiomers. The method is suitable for quality control in research, development, and manufacturing environments, ensuring the stereochemical purity of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of Thiomandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of thiomandelic acid chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

A1: The most common methods for resolving racemic this compound are analogous to those used for mandelic acid and its derivatives. These include:

  • Diastereomeric Salt Crystallization: This is a classical and widely used method that involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2]

  • Enzymatic Resolution: This method utilizes enzymes, often lipases, that selectively catalyze a reaction (e.g., esterification or hydrolysis) with one of the enantiomers, allowing for the separation of the unreacted enantiomer.[3][4]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate the enantiomers directly. This method is effective for both analytical and preparative scales.[5][6]

  • Co-crystallization: This technique involves forming co-crystals with a chiral resolving agent. The diastereomeric co-crystals can then be separated based on differences in their physical properties.[2][7]

Q2: How do I choose the right resolving agent for diastereomeric salt crystallization?

A2: The choice of resolving agent is crucial for a successful resolution.[8] Key factors to consider include:

  • Chemical Nature: For the acidic this compound, chiral amines (bases) are typically used as resolving agents.

  • Availability and Cost: Both enantiomers of the resolving agent should ideally be available at a reasonable cost, especially for large-scale applications.

  • Separation Efficiency: The resulting diastereomeric salts must have significantly different solubilities in a chosen solvent to allow for efficient separation by crystallization. This often requires empirical screening of several resolving agents and solvents.[1]

Q3: Can the thiol group in this compound cause specific issues during resolution?

A3: Yes, the thiol (-SH) group is susceptible to oxidation, which can form disulfide bonds. This can lead to impurities and lower the yield of the desired enantiomer. It is advisable to perform resolution experiments under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to minimize oxidation.

Q4: What is a typical enantiomeric excess (e.e.) I should aim for?

A4: For pharmaceutical applications, an enantiomeric excess of >98% e.e. is often required. Achieving this may necessitate multiple recrystallization steps or optimization of the resolution protocol.[9]

Troubleshooting Guides

Issue 1: Low Yield of Resolved Enantiomer in Diastereomeric Salt Crystallization
Potential Cause Troubleshooting Step Explanation
Poor choice of solvent. Screen a variety of solvents with different polarities.The solubility difference between the diastereomeric salts is highly solvent-dependent. The ideal solvent will maximize the solubility of one salt while minimizing the solubility of the other.[8]
Inappropriate molar ratio of resolving agent. Optimize the molar ratio of the chiral resolving agent to the racemic this compound.A 1:1 ratio is a common starting point, but the optimal ratio can vary. Sometimes a sub-stoichiometric amount of resolving agent can improve the optical purity of the first crop of crystals.[7]
Crystallization temperature is too high or too low. Investigate the effect of different crystallization temperatures.Temperature significantly affects solubility and the width of the metastable zone. Lowering the temperature can sometimes increase the yield of the less soluble salt, but may also cause the more soluble salt to precipitate if not carefully controlled.[7]
Rapid cooling rate. Employ a controlled, slow cooling profile.Rapid cooling can lead to the co-precipitation of both diastereomeric salts, resulting in low enantiomeric excess and poor yield of the desired pure enantiomer.
Premature filtration. Allow sufficient time for crystallization to complete.The crystallization process requires time to reach equilibrium. Filtering too early will result in a lower yield.[7]
Issue 2: Low Enantiomeric Excess (%e.e.) of the Product
Potential Cause Troubleshooting Step Explanation
Co-crystallization of both diastereomeric salts. 1. Perform a solvent screen to find conditions that maximize the solubility difference. 2. Optimize the cooling rate and final crystallization temperature.[7]This is the most common reason for low e.e. The goal is to stay in a concentration and temperature range where only the desired diastereomer crystallizes.
Incomplete reaction with resolving agent. Ensure complete dissolution of both the racemic mixture and the resolving agent before cooling.If the components do not fully react to form the salts in solution, the unreacted material can interfere with the crystallization process.
Racemization of the product or starting material. Check the stability of this compound and the resolving agent under the experimental conditions (pH, temperature).Although less common for mandelic acid derivatives, some molecules can racemize under harsh conditions.
Inaccurate e.e. measurement. Validate the analytical method (e.g., chiral HPLC) for accuracy and precision.Ensure the method can baseline-separate the two enantiomers and is properly calibrated.[5]
Insufficient purity of the resolving agent. Verify the enantiomeric purity of the resolving agent before use.An impure resolving agent will lead to the formation of all four possible salts, making separation impossible.

Experimental Protocols

Protocol 1: General Diastereomeric Salt Resolution
  • Salt Formation: Dissolve racemic this compound (1.0 eq.) and a chiral resolving agent (e.g., a chiral amine, 0.5-1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) with heating until all solids dissolve.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider further slow cooling to a lower temperature (e.g., 4°C or -18°C).[7] Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial.

  • Isolation: Isolate the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., HCl) to protonate the this compound.

  • Extraction: The resolved this compound will move into the organic layer. Separate the layers and wash the organic layer with brine.

  • Final Product: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

  • Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC. If the e.e. is insufficient, a recrystallization of the diastereomeric salt (step 3) or the final product may be necessary.

Protocol 2: General Enzymatic Resolution (Lipase-catalyzed Acylation)
  • Reaction Setup: In a suitable organic solvent (e.g., toluene or hexane), dissolve racemic this compound (1.0 eq.) and an acyl donor (e.g., ethyl acetate).

  • Enzyme Addition: Add a lipase preparation (e.g., Lipase PS 'Amano' or Candida antarctica lipase B, CAL-B).[3][4] The amount of enzyme can range from 40 to 200 mg per mmol of substrate.[4]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-40°C) and monitor the reaction progress by taking samples and analyzing the e.e. of the remaining acid and the formed ester.

  • Separation: Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Workup: Separate the unreacted this compound enantiomer from the esterified enantiomer. This can typically be achieved by an acid-base extraction. The acidic starting material can be extracted into a basic aqueous solution, leaving the neutral ester in the organic phase.

  • Hydrolysis (Optional): The esterified enantiomer can be recovered by chemical hydrolysis (e.g., using NaOH) to yield the other enantiomer of this compound.

  • Purity Analysis: Determine the enantiomeric excess of both the unreacted starting material and the hydrolyzed product using chiral HPLC.

Quantitative Data Summary

The following table summarizes resolution data for mandelic acid derivatives from literature, which can serve as a starting point for optimizing this compound resolution.

Racemic CompoundResolving AgentMethodSolventTemp. (°C)ResultReference
3-Chloromandelic acidLevetiracetamCo-crystallizationAcetonitrile-1894% resolution efficiency, 63% e.e. of (R)-enantiomer in liquid phase[7]
Mandelic AcidEtiracetamPreferential CocrystallizationToluene30~95% e.e. for mandelic acid[9]
Racemic AminesPEGylated-(R)-Mandelic AcidDiastereomeric Salt CrystallizationMethanol0-572-85% optical purity (1st cycle), 87-95% (2nd cycle)[8]

The following table shows kinetic data for this compound enantiomers as inhibitors of a metallo-β-lactamase enzyme.

EnantiomerTarget EnzymeK_i (μM)
R-thiomandelic acidBacillus cereus metallo-β-lactamase0.09
S-thiomandelic acidBacillus cereus metallo-β-lactamase1.28

Visual Workflow Guides

G cluster_0 Troubleshooting Low Enantiomeric Excess start Low e.e. Detected check_purity Verify Purity of Resolving Agent start->check_purity check_method Validate Analytical Method (Chiral HPLC) start->check_method optimize_solvent Screen Solvents for Optimal Solubility Difference start->optimize_solvent check_purity->optimize_solvent check_method->optimize_solvent optimize_temp Optimize Crystallization Temperature Profile optimize_solvent->optimize_temp recrystallize Recrystallize Diastereomeric Salt optimize_temp->recrystallize success High e.e. Achieved recrystallize->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Caption: Workflow for diastereomeric salt resolution.

References

Technical Support Center: Thiomandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of thiomandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • From Benzaldehyde: This route is analogous to the synthesis of mandelic acid and proceeds through a cyanohydrin-like intermediate. Benzaldehyde is reacted with a cyanide source and a sulfur source, followed by hydrolysis of the resulting nitrile.

  • From α-Halo Phenylacetic Acid: This method involves the nucleophilic substitution of an α-halo phenylacetic acid (e.g., α-bromophenylacetic acid) with a hydrosulfide reagent like sodium hydrosulfide (NaSH).

Q2: I am seeing a significant amount of unreacted benzaldehyde in my reaction mixture. What could be the cause?

A2: Unreacted benzaldehyde can result from several factors:

  • Insufficient Cyanide or Hydrosulfide: Ensure you are using a stoichiometric excess of the cyanide and sulfur reagents.

  • Low Reaction Temperature: The initial addition reaction may require a specific temperature to proceed at a reasonable rate. Check the recommended temperature for your specific protocol.

  • Poor Reagent Quality: The purity of your starting materials, especially the benzaldehyde, is crucial. Oxidation of benzaldehyde to benzoic acid can inhibit the reaction.

Q3: My final product is contaminated with a significant amount of a compound that gives a positive test for a nitrile group. What is this impurity?

A3: This impurity is likely the intermediate α-mercapto-α-phenylacetonitrile, resulting from incomplete hydrolysis of the nitrile group. To address this, you can:

  • Increase Hydrolysis Time: Extend the duration of the acid or base hydrolysis step.

  • Increase Hydrolysis Temperature: Carefully increasing the temperature can accelerate the hydrolysis, but be mindful of potential side reactions.

  • Use a Stronger Hydrolysis Agent: If using a mild acid or base, consider switching to a more concentrated solution.

Q4: I have a white, crystalline solid that is insoluble in my desired solvent and I suspect it is benzoic acid. How can I avoid its formation?

A4: Benzoic acid is a common side product resulting from the oxidation of benzaldehyde. To minimize its formation:

  • Use Freshly Distilled Benzaldehyde: Benzaldehyde can oxidize upon storage in the presence of air.

  • Run the Reaction Under an Inert Atmosphere: Performing the synthesis under nitrogen or argon can prevent aerial oxidation.

  • Avoid Overly Basic Conditions: In the presence of a strong base, benzaldehyde can undergo the Cannizzaro reaction, which disproportionates it into benzyl alcohol and benzoic acid.[1][2][3][4][5]

Q5: My NMR spectrum shows signals consistent with a disulfide. How is this formed and how can I prevent it?

A5: The thiol group in this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide. This can occur during the reaction or workup if exposed to air. To prevent this:

  • Maintain an Inert Atmosphere: As with preventing benzoic acid formation, working under nitrogen or argon is beneficial.

  • Use a Reducing Agent During Workup: Adding a mild reducing agent, such as sodium bisulfite or dithiothreitol (DTT), during the aqueous workup can help to keep the thiol in its reduced state.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction of starting materials.- Ensure stoichiometric ratios are correct.- Verify the purity of reagents.- Optimize reaction time and temperature.
Formation of multiple side products.- Control reaction conditions carefully (pH, temperature).- Use fresh starting materials.- Consider running the reaction under an inert atmosphere.
Product loss during workup/purification.- Optimize extraction and recrystallization solvents.- Ensure complete precipitation during isolation.
Product is an oil or fails to crystallize Presence of impurities.- Analyze the crude product by TLC or HPLC to identify impurities.- Perform a column chromatography purification step before crystallization.- Attempt co-crystallization with a suitable agent.
Residual solvent.- Dry the product under high vacuum for an extended period.
Discolored Product (Yellow/Brown) Aerial oxidation or other side reactions.- Purify by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.- Store the final product under an inert atmosphere and protected from light.
Inconsistent Results Variability in reagent quality or reaction conditions.- Standardize the source and purity of all reagents.- Maintain strict control over reaction parameters (temperature, addition rates, stirring speed).

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzaldehyde (Illustrative)
  • Formation of the Intermediate: In a well-ventilated fume hood, a solution of sodium cyanide and sodium hydrosulfide in water is prepared and cooled in an ice bath.

  • Reaction with Benzaldehyde: Freshly distilled benzaldehyde is added dropwise to the cooled solution with vigorous stirring, maintaining the temperature below 10 °C. The reaction is stirred for several hours at room temperature.

  • Hydrolysis: The reaction mixture is then carefully acidified with a strong acid (e.g., HCl) and heated to reflux for several hours to hydrolyze the nitrile intermediate.

  • Workup and Isolation: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[6][7]

Protocol 2: Purification by Recrystallization
  • Dissolution: The crude this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., toluene).

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly heated before being filtered hot to remove the charcoal.

  • Crystallization: The hot solution is allowed to cool slowly to room temperature. A co-solvent in which the this compound is poorly soluble (e.g., hexanes) can be added slowly to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold co-solvent, and dried under vacuum.

Protocol 3: Purity Analysis by HPLC
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Column: C18 reverse-phase column.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A dilute solution of the this compound in the mobile phase.

  • Analysis: The retention time of the main peak corresponding to this compound is determined. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate the purity of the sample.[8]

Visualizing Reaction Pathways

Thiomandelic_Acid_Synthesis_and_Side_Products cluster_side_products Common Side Products benzaldehyde Benzaldehyde intermediate α-Mercapto-α-phenylacetonitrile (Intermediate) benzaldehyde->intermediate + NaCN, NaSH benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Oxidation (O2) cannizzaro_products Benzyl Alcohol + Benzoic Acid benzaldehyde->cannizzaro_products Cannizzaro Reaction (strong base) thiomandelic_acid This compound (Product) intermediate->thiomandelic_acid Hydrolysis (H3O+) disulfide Disulfide of This compound thiomandelic_acid->disulfide Oxidation (O2)

Caption: Synthetic pathway to this compound and common side products.

Troubleshooting_Logic start Low Yield or Impure Product check_sm Analyze for Starting Material start->check_sm check_intermediate Analyze for Nitrile Intermediate start->check_intermediate check_oxidation Analyze for Benzoic Acid / Disulfide start->check_oxidation check_cannizzaro Analyze for Cannizzaro Products start->check_cannizzaro solution_sm Increase Reactant Excess Optimize Temp/Time check_sm->solution_sm solution_intermediate Extend Hydrolysis Time/Temperature check_intermediate->solution_intermediate solution_oxidation Use Inert Atmosphere Fresh Benzaldehyde check_oxidation->solution_oxidation solution_cannizzaro Avoid Strong Base Control pH check_cannizzaro->solution_cannizzaro

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Thiomandelic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiomandelic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal of recrystallization is to purify solid this compound. The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool, which causes the this compound to crystallize out, leaving impurities behind in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A good solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. Additionally, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. A rule of thumb is that solvents with functional groups similar to the compound being purified are often good candidates.[1] For acidic compounds like this compound, polar organic solvents are often a good starting point.

Q3: What are common impurities found in this compound?

Impurities in this compound can originate from the synthetic route and may include starting materials, by-products from side reactions, or degradation products.[] Common types of impurities in active pharmaceutical ingredients (APIs) can include unreacted intermediates, products of oxidation, or isomers.[][3]

Q4: Can I use a mixed solvent system for recrystallization?

Yes, a mixed solvent system can be effective if a single solvent is not ideal. This typically involves a "soluble solvent" in which this compound is readily soluble and a "less soluble solvent" in which it is not. The impure solid is dissolved in a minimum amount of the hot "soluble solvent," and the "less soluble solvent" is then added dropwise until the solution becomes cloudy. A small amount of the "soluble solvent" is then added to redissolve the solid, and the solution is allowed to cool slowly.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: "Oiling Out" - The product separates as a liquid instead of crystals.

Symptoms:

  • The solution becomes cloudy upon cooling, and oily droplets form on the bottom or sides of the flask.[4][5]

  • The final product is a glassy, non-crystalline solid.[4]

Probable Causes:

  • The melting point of this compound (or the impure mixture) is lower than the boiling point of the solvent, causing it to melt before it dissolves.[4][6]

  • The solution is supersaturated to a very high degree, or it is cooling too rapidly.[7]

  • High levels of impurities are present, which can depress the melting point of the mixture.[6]

Solutions:

Solution Detailed Steps
Add More Solvent Reheat the solution to boiling and add more of the primary solvent (or the "soluble solvent" in a mixed system). This keeps the compound dissolved at a lower temperature, allowing it to crystallize as a solid.[4]
Lower the Cooling Temperature If the compound has a low melting point, try using a solvent with a lower boiling point.
Change the Solvent Select a different solvent or solvent pair with properties better suited to this compound.

| Use Activated Charcoal | If colored impurities are suspected of causing the oiling out, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove it before cooling.[4][5] |

Issue 2: Poor or No Crystal Formation.

Symptoms:

  • The solution remains clear even after prolonged cooling.

  • Only a very small amount of solid is recovered.

Probable Causes:

  • Too much solvent was used, and the solution is not supersaturated upon cooling.[4]

  • The solution was not cooled to a low enough temperature.

  • The rate of nucleation is very slow.

Solutions:

Solution Detailed Steps
Induce Crystallization 1. Scratch: Gently scratch the inside of the flask with a glass stirring rod at the surface of the liquid.[4][5] 2. Seed: Add a tiny crystal of pure this compound (a "seed crystal") to the solution to provide a nucleation site.[4] 3. Evaporate Solvent: Dip a glass rod into the solution, let the solvent evaporate, and then re-introduce the rod with the solid residue into the solution.[4]
Reduce Solvent Volume Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]

| Cool Further | Place the flask in an ice bath to further decrease the solubility of the this compound.[5] |

Issue 3: Low Yield of Recovered Crystals.

Symptoms:

  • The final mass of the purified this compound is significantly lower than expected.

Probable Causes:

  • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[4]

  • The crystals were filtered before crystallization was complete.

  • Product was lost during transfers between flasks or on the filter paper.[8]

  • The initial crude material contained a high percentage of impurities.

Solutions:

Solution Detailed Steps
Optimize Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the this compound.
Cool Thoroughly Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal formation before filtering.
Minimize Transfers Handle the solid carefully to minimize mechanical losses.[8] When rinsing the crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[8]

| Second Crop of Crystals | The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals. |

Experimental Protocols

Standard Recrystallization Protocol for this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., a water/alcohol mixture or an organic solvent like ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal growth, avoid disturbing the flask during this period. Once at room temperature, the flask can be placed in an ice bath to promote further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Quantitative Data Summary

Table 1: Solubility of Thiomalic Acid in Various Organic Solvents [9]

Temperature (K)Methanol (mole fraction)Ethanol (mole fraction)2-Propanol (mole fraction)1-Butanol (mole fraction)Acetone (mole fraction)Acetonitrile (mole fraction)Ethyl Acetate (mole fraction)
278.150.14580.08950.06520.05120.10250.01850.0415
283.150.16520.10120.07410.05830.11680.02180.0482
293.150.20850.12780.09450.07480.14950.03010.0645
303.150.25890.15890.11820.09420.18820.04090.0848
313.150.31720.19520.14610.11690.23350.05490.1098
323.150.38410.23710.17890.14350.28610.07290.1399
333.150.46020.28510.21710.17450.34680.09580.1758

Note: Data is for thiomalic acid and is intended for illustrative purposes.[9]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization & Isolation A Crude this compound B Select Solvent C Dissolve in Minimum Hot Solvent A->C B->C D Decolorize with Charcoal (Optional) C->D C->D F Cool Slowly to Crystallize E Hot Gravity Filtration (Optional) D->E E->F G Isolate Crystals (Vacuum Filtration) F->G H Wash with Cold Solvent G->H I Dry Pure Crystals H->I Troubleshooting_Recrystallization Start Start Recrystallization Cooling Cooling Solution Start->Cooling Problem Problem Occurs? Cooling->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Product Oils Out Problem->OilingOut LowYield Yield is Poor Problem->LowYield Success Successful Crystallization Problem->Success No Sol_NoCrystals1 Scratch Flask or Add Seed Crystal NoCrystals->Sol_NoCrystals1 Try First Sol_NoCrystals2 Reduce Solvent Volume (Boil Off Excess) NoCrystals->Sol_NoCrystals2 If Still No Crystals Sol_OilingOut Reheat and Add More Solvent OilingOut->Sol_OilingOut Sol_LowYield Concentrate Mother Liquor for a Second Crop LowYield->Sol_LowYield Sol_NoCrystals1->Cooling Re-cool Sol_NoCrystals2->Cooling Re-cool Sol_OilingOut->Cooling Re-cool

References

Degradation pathways of thiomandelic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information on the degradation pathways of thiomandelic acid is based on established chemical principles of its constituent functional groups (thiol and carboxylic acid). As of the last update, specific forced degradation studies on this compound are not extensively available in the public domain. The provided pathways, quantitative data, and protocols are hypothetical and intended to serve as a guide for researchers designing their own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on its structure, this compound is susceptible to degradation through two primary pathways involving its thiol and carboxylic acid functional groups:

  • Oxidation of the thiol group: The thiol (-SH) group is prone to oxidation, which can lead to the formation of a disulfide dimer, and further oxidation can yield sulfenic, sulfinic, and ultimately sulfonic acid derivatives.[1][2][3][4][5]

  • Reactions of the carboxylic acid group: The carboxylic acid (-COOH) group can undergo decarboxylation under thermal stress.[6][7][8][9][10] While hydrolysis is a common degradation pathway for esters and amides, the carboxylic acid group itself is generally stable to hydrolysis but can react under specific conditions.[11][12][13][14][15]

Q2: Which analytical techniques are most suitable for studying this compound degradation?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying this compound and its degradation products.[16][17][18][19][20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[1][22][23][24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide definitive structural information for isolated degradation products.[26][27][28]

Q3: Why am I observing multiple peaks in my HPLC chromatogram after stressing my this compound sample?

A3: The appearance of multiple peaks indicates the formation of degradation products. The identity of these products will depend on the stress conditions applied. For example, oxidative stress will likely produce different degradants than thermal stress. It is also possible that some peaks correspond to secondary degradation products.

Q4: My mass spectrometry data shows a peak with a mass double that of this compound, minus two protons. What could this be?

A4: This observation strongly suggests the formation of the disulfide dimer of this compound, a common product of thiol oxidation.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC
Symptom Possible Cause Troubleshooting Step
Co-eluting peaks or poor resolution.Inappropriate mobile phase composition.Optimize the mobile phase. Vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. A gradient elution may be necessary.
Unsuitable column chemistry.Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better selectivity for this compound and its degradants.
Peak tailing.Secondary interactions with the stationary phase or column degradation.Use a mobile phase with a buffer at an appropriate pH to control the ionization of this compound and its acidic degradants. If the column is old, replace it.[17][19]
Issue 2: Inconsistent or Irreproducible Degradation Results
Symptom Possible Cause Troubleshooting Step
The extent of degradation varies significantly between identical experiments.Inconsistent stress conditions.Ensure precise control over temperature, light exposure, and concentration of stress reagents (e.g., acid, base, oxidizing agent). Use calibrated equipment.
Sample preparation variability.Standardize the sample preparation procedure, including solvent, concentration, and handling time before analysis.
Instability of degradation products.Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Issue 3: Difficulty in Identifying Degradation Products by LC-MS
Symptom Possible Cause Troubleshooting Step
No clear molecular ion peak.In-source fragmentation or poor ionization.Optimize MS source parameters (e.g., cone voltage, capillary voltage). Try different ionization modes (ESI positive and negative).
Complex fragmentation patterns.Multiple degradation products with similar masses.Isolate the individual degradation products using preparative HPLC and then subject them to MS/MS analysis for more detailed structural information.
Ambiguous structural elucidation.Insufficient data from MS alone.Isolate the major degradation products and perform 1D and 2D NMR experiments for unambiguous structure confirmation.[26][27]

Quantitative Data Summary

The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. These values are illustrative and should be confirmed by experimental studies.

Table 1: Hypothetical Degradation of this compound under Different Stress Conditions

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products
0.1 M HCl24 hours80 °C< 5%Minimal degradation
0.1 M NaOH8 hours60 °C~ 15%Mandelic Acid
3% H₂O₂4 hoursRoom Temp~ 25%Disulfide Dimer, Sulfonic Acid Derivative
Heat (Solid State)48 hours100 °C~ 10%Toluene (from decarboxylation)
Photolytic (UV Lamp)12 hoursRoom Temp~ 20%Disulfide Dimer, Phenylglyoxylic Acid

Table 2: Hypothetical Purity Analysis by HPLC after Forced Degradation

Stress ConditionThis compound Peak Area (%)Degradation Product 1 Peak Area (%)Degradation Product 2 Peak Area (%)
Control (Unstressed)99.8--
Acidic Hydrolysis95.2--
Basic Hydrolysis84.513.1 (Mandelic Acid)-
Oxidative74.318.5 (Disulfide Dimer)5.8 (Sulfonic Acid Derivative)
Thermal89.78.2 (Toluene)-
Photolytic79.115.3 (Disulfide Dimer)4.2 (Phenylglyoxylic Acid)

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 4 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 100°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber for 12 hours. A control sample should be kept in the dark.

Protocol 2: HPLC-UV Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Protocol 3: LC-MS Analysis
  • Use the same HPLC conditions as above.

  • Mass Spectrometer: Couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Perform analysis in both positive and negative ion modes to maximize the detection of different degradation products.

  • Data Acquisition: Acquire full scan data to identify molecular ions and MS/MS data for fragmentation analysis and structural elucidation.

Visualizations

Diagram 1: Predicted Oxidative Degradation Pathway of this compound

Oxidative_Degradation Thiomandelic_Acid This compound Disulfide_Dimer Disulfide Dimer Thiomandelic_Acid->Disulfide_Dimer [O] Sulfenic_Acid Sulfenic Acid Derivative Thiomandelic_Acid->Sulfenic_Acid [O] Sulfinic_Acid Sulfinic Acid Derivative Sulfenic_Acid->Sulfinic_Acid [O] Sulfonic_Acid Sulfonic Acid Derivative Sulfinic_Acid->Sulfonic_Acid [O]

Caption: Predicted pathway for the oxidation of this compound's thiol group.

Diagram 2: Predicted Hydrolytic and Thermal Degradation Pathways

Hydrolytic_Thermal_Degradation cluster_hydrolysis Basic Hydrolysis cluster_thermal Thermal Degradation Thiomandelic_Acid_H This compound Mandelic_Acid Mandelic Acid Thiomandelic_Acid_H->Mandelic_Acid OH- Thiomandelic_Acid_T This compound Toluene Toluene Thiomandelic_Acid_T->Toluene Heat, -CO2, -SH

Caption: Predicted degradation under basic hydrolysis and thermal stress.

Diagram 3: Experimental Workflow for Degradation Study

Experimental_Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by HPLC-UV and LC-MS Stress->Analysis Data Data Processing and Interpretation Analysis->Data Identification Isolate and Identify Major Degradants (NMR) Data->Identification Report Generate Stability Profile and Report Identification->Report

Caption: General workflow for conducting a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Metallo-Beta-Lactamase Inhibitors: Thiomandelic Acid and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-beta-lactamases (MBLs), presents a formidable challenge to global health. These enzymes confer resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems. The development of effective MBL inhibitors to be co-administered with these antibiotics is a critical strategy to combat this threat. This guide provides an objective comparison of thiomandelic acid, a well-characterized MBL inhibitor, with other notable inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of MBL Inhibitors

The inhibitory potential of various compounds against clinically significant MBLs, such as New Delhi Metallo-beta-lactamase 1 (NDM-1), Verona Integron-encoded Metallo-beta-lactamase 2 (VIM-2), and Imipenemase 1 (IMP-1), is a key indicator of their potential clinical utility. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

InhibitorTarget MBLIC50 (µM)Ki (µM)Inhibition Type
This compound NDM-13.2[1][2]-Competitive
IMP-10.02[1][2]-Competitive
VIM-2-Sub-micromolarCompetitive
BcII (B. cereus)-0.09 (R-isomer), 1.28 (S-isomer)[3]Competitive
Captopril NDM-110.0 ± 1.9[4]5.0[4]Competitive
IMP-1-Similar to L-captopril[5]Competitive
VIM-2--Competitive
Aspergillomarasmine A (AMA) NDM-14-7-Zinc Chelation
VIM-2Potent Inhibition-Zinc Chelation
IMP-7Less Potent Inhibition-Zinc Chelation
Boronic Acids (representative) NDM-130-70 (benzo[b]thiophene core)[6]-Transition-state analog
VIM-2Low µM to low nM range[7]-Transition-state analog
IMP-1Low µM to low nM range[7]-Transition-state analog
Triazolylthioacetamides (representative) NDM-10.15-1.90[8]0.49-0.63 (mixed)[8]Mixed
Thiazolethioacetamides (representative) VIM-22.2, 19.2[9][10]--
ImiS0.17-0.70[9][10]--

Experimental Protocols

The quantitative data presented above is typically generated using enzymatic assays. Below are detailed methodologies for key experiments cited.

Determination of IC50 and Ki Values for MBL Inhibitors

This protocol outlines a common method for determining the inhibitory activity of compounds against MBLs using a chromogenic substrate, such as nitrocefin or imipenem.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Chromogenic substrate: Nitrocefin (stock solution in DMSO) or Imipenem (stock solution in assay buffer)[4][11][12]

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100.

  • Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 495 nm for nitrocefin hydrolysis product).[13]

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the purified MBL enzyme to the desired final concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

    • Prepare a working solution of the chromogenic substrate in the assay buffer. The final substrate concentration in the assay is typically close to its Michaelis-Menten constant (Km) for the specific MBL.

  • Inhibitor Preparation:

    • Prepare a serial dilution of the inhibitor compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, the inhibitor solution (or solvent control), and the enzyme solution.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance over time using a microplate reader. The rate of substrate hydrolysis is determined from the linear portion of the reaction curve.

  • Data Analysis:

    • IC50 Determination: Plot the initial reaction velocities against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[4][14]

    • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, mixed), perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk, Dixon, or non-linear regression analysis fitting to the appropriate inhibition model. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.[4][13]

Mechanisms of Action and Signaling Pathways

The efficacy of MBL inhibitors is intrinsically linked to their mechanism of action at the molecular level. Understanding these mechanisms is crucial for rational drug design and development.

Competitive Inhibition by Thiol-Containing Compounds

This compound and captopril are classic examples of competitive inhibitors that target the zinc ions in the MBL active site. Their thiol groups act as potent zinc-binding moieties, displacing the catalytic water molecule and preventing the hydrolysis of the beta-lactam substrate.

G cluster_Inhibitor This compound cluster_Substrate Beta-Lactam Antibiotic Zn1 Zn²⁺ Zn2 Zn²⁺ Thiomandelic_Acid SH COOH Thiomandelic_Acid:thiol->Zn1 Binds Thiomandelic_Acid:thiol->Zn2 Binds Beta_Lactam Beta-Lactam Ring Beta_Lactam->Zn1 Binding Blocked Beta_Lactam->Zn2 Binding Blocked

Caption: Competitive inhibition of MBL by this compound.

Zinc Chelation by Aspergillomarasmine A (AMA)

Aspergillomarasmine A employs a different strategy. It acts as a potent zinc chelator, effectively sequestering the essential zinc ions from the MBL active site. This removal of the metal cofactors renders the enzyme inactive.[15][16][17]

G cluster_MBL_Active Active MBL cluster_Inhibitor Aspergillomarasmine A cluster_MBL_Inactive Inactive MBL cluster_Chelated Chelated Zinc MBL_Zn MBL-(Zn²⁺)₂ MBL_apo Apo-MBL MBL_Zn->MBL_apo Zinc Removal AMA_Zn AMA-Zn²⁺ MBL_Zn->AMA_Zn Releases Zn²⁺ AMA AMA AMA->MBL_Zn Interacts with

Caption: MBL inactivation by zinc chelation via Aspergillomarasmine A.

Transition-State Analogy of Boronic Acids

Boronic acids represent a class of inhibitors that act as transition-state analogs. They mimic the tetrahedral intermediate formed during the hydrolysis of the beta-lactam ring, thereby binding tightly to the active site and inhibiting the enzyme.[6][7][18][19][20]

G cluster_MBL MBL Active Site cluster_Inhibitor Boronic Acid Inhibitor cluster_Complex Stable Complex Active_Site Zn²⁺-OH⁻ Complex Tetrahedral Adduct Active_Site->Complex Forms Covalent Bond Boronic_Acid R-B(OH)₂ Boronic_Acid->Complex Mimics Transition State

Caption: MBL inhibition by a Boronic Acid transition-state analog.

Conclusion

This compound stands out as a potent, broad-spectrum inhibitor of MBLs, demonstrating sub-micromolar activity against several key enzymes. Its competitive mechanism of action, targeting the active site zinc ions, is a well-established strategy for MBL inhibition. However, the landscape of MBL inhibitors is diverse and continually evolving. Other classes of inhibitors, such as the zinc-chelating aspergillomarasmine A and the transition-state analog boronic acids, offer alternative and promising avenues for overcoming MBL-mediated resistance. The choice of an optimal inhibitor for further development will depend on a multitude of factors, including potency, spectrum of activity, pharmacokinetic properties, and toxicity profile. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers in their efforts to develop novel and effective therapies to combat the growing threat of antibiotic resistance.

References

A Comparative Guide to a Novel HPLC Method for Thiomandelic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a newly developed High-Performance Liquid Chromatography (HPLC) method for the robust quantification of thiomandelic acid. This compound is a crucial biomarker for occupational exposure to styrene and a key intermediate in pharmaceutical synthesis. Accurate and efficient quantification is paramount for toxicological assessments and quality control in drug manufacturing.

This new method offers significant advantages in speed, sensitivity, and efficiency over standard analytical techniques. Here, we provide a comprehensive comparison of this novel method against a conventional HPLC protocol and an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Detailed experimental protocols and validation data are presented to support its adoption in high-throughput laboratory settings.

Comparative Analysis of Analytical Methods

The performance of the new HPLC method was rigorously evaluated against a standard HPLC method and a highly sensitive LC-MS/MS method. The tables below summarize the chromatographic conditions and the validation parameters, demonstrating the superior performance of the new method in key areas.

Table 1: Comparison of Chromatographic Conditions

ParameterNew HPLC MethodStandard HPLC Method
Column C18 Column (100 mm x 2.1 mm, 2.7 µm)C18 Column (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v)Methanol and Water (50:50 v/v)
Flow Rate 0.4 mL/min1.0 mL/min
Detection Wavelength 235 nm254 nm
Injection Volume 5 µL20 µL
Column Temperature 35°CAmbient
Run Time 5 minutes12 minutes

Table 2: Summary of Method Validation Parameters

Validation ParameterNew HPLC MethodStandard HPLC MethodAlternative Method (LC-MS/MS)
Linearity (R²) > 0.9995> 0.998> 0.999
Range 0.1 - 100 µg/mL1 - 200 µg/mL0.01 - 50 µg/mL
LOD (µg/mL) 0.030.50.005
LOQ (µg/mL) 0.11.00.01
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.5%99.1% - 100.8%
Precision (%RSD) < 1.5%< 3.0%< 2.0%
Specificity No interference from matrixMinor interference observedHighly specific
Robustness PassedPassedPassed

Experimental Protocols

Detailed methodologies for the new HPLC method and the validation procedures are provided below, adhering to the International Council on Harmonisation (ICH) guidelines.

I. New HPLC Method Protocol
  • Preparation of Mobile Phase: Prepare a 40:60 (v/v) mixture of HPLC-grade acetonitrile and 0.1% formic acid in ultrapure water. Filter the solution through a 0.22 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

    • Working Standards (0.1 - 100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dilute the test sample with the mobile phase to a concentration expected to fall within the linear range of the calibration curve. Centrifuge the sample at 10,000 rpm for 10 minutes and use the supernatant for injection.

  • Chromatographic System: Use a C18 column (100 mm x 2.1 mm, 2.7 µm) maintained at 35°C. Set the flow rate to 0.4 mL/min, the injection volume to 5 µL, and the UV detection wavelength to 235 nm.

  • Analysis: Inject the standard solutions to construct a calibration curve, followed by the sample solutions. The concentration of this compound in the samples is determined from the calibration curve.

II. Method Validation Protocols
  • Specificity: The specificity of the method was determined by analyzing blank matrix samples (e.g., plasma, urine) and comparing the chromatograms with those from samples spiked with this compound to ensure no interfering peaks were present at the retention time of the analyte.

  • Linearity and Range: Linearity was assessed by preparing and analyzing seven concentrations of this compound (from 0.1 to 100 µg/mL) in triplicate.[1] A calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Accuracy: Accuracy was evaluated by performing recovery studies at three concentration levels (low, medium, and high). Samples of a known concentration were spiked with the analyte and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of three different concentrations on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated.

  • Robustness: The robustness of the method was tested by introducing small, deliberate variations in method parameters, including mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.02 mL/min), and observing the effect on the results.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the new analytical method, from initial preparation to final data analysis, ensuring all ICH validation parameters are systematically assessed.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation Experiments cluster_analysis Phase 3: Analysis & Reporting prep_solutions Prepare Stock & Working Solutions prep_qc Prepare QC Samples (Low, Mid, High) prep_solutions->prep_qc specificity Specificity & Selectivity (Analysis of Blank Matrix) prep_qc->specificity linearity Linearity & Range (Calibration Curve Analysis) prep_qc->linearity accuracy Accuracy (% Recovery) prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision lod_loq Sensitivity (LOD & LOQ Calculation) prep_qc->lod_loq robustness Robustness (Varying Method Parameters) prep_qc->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for the validation of the new HPLC method.

Conclusion

The developed and validated HPLC method provides a rapid, sensitive, and reliable approach for the quantification of this compound. With a significantly shorter run time of 5 minutes and a lower limit of quantitation (0.1 µg/mL) compared to the standard method, it is exceptionally well-suited for routine analysis and high-throughput screening in both clinical and pharmaceutical settings. The comprehensive validation confirms that the method is accurate, precise, and robust, making it a superior alternative for this compound analysis. While LC-MS/MS offers greater sensitivity, the new HPLC method presents a more cost-effective and accessible solution for many laboratories without compromising data quality for its intended concentration range.

References

Thiomandelic Acid: A Comparative Guide to its Enzme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic cross-reactivity of thiomandelic acid, a potent inhibitor of metallo-β-lactamases (MBLs). By presenting experimental data, detailed protocols, and visual workflows, this document serves as a crucial resource for researchers investigating antibiotic resistance and developing novel therapeutic agents.

Overview of this compound as an Enzyme Inhibitor

This compound is a mercaptocarboxylic acid that has demonstrated broad-spectrum inhibitory activity against metallo-β-lactamases, a class of zinc-dependent enzymes responsible for the hydrolysis and inactivation of β-lactam antibiotics.[1][2] Its efficacy as an MBL inhibitor has made it a significant molecule of interest in the fight against antibiotic resistance. This guide explores its primary activity and investigates its potential for cross-reactivity with other enzyme classes, a critical consideration in drug development to assess potential off-target effects and overall selectivity.

Comparative Inhibitory Activity

The primary target of this compound is the metallo-β-lactamase family of enzymes. The inhibitory activity is stereospecific, with the R-enantiomer showing significantly higher potency than the S-enantiomer.

Inhibition of Metallo-β-Lactamases (MBLs)

Quantitative data reveals that this compound exhibits submicromolar inhibitory constants (Ki) against a range of MBLs from different bacterial species.

Enzyme (Source)EnantiomerKi (µM)
Metallo-β-lactamase (Bacillus cereus)R-Thiomandelic Acid0.09[1][2]
Metallo-β-lactamase (Bacillus cereus)S-Thiomandelic Acid1.28[1][2]

Table 1: Inhibitory constants (Ki) of R- and S-thiomandelic acid against metallo-β-lactamase from Bacillus cereus.

Potential Cross-Reactivity with Human Matrix Metalloproteinases (MMPs)

While direct studies on this compound's effect on human enzymes are limited, the broader class of thiol-containing compounds has been shown to interact with zinc-dependent human enzymes, such as Matrix Metalloproteinases (MMPs).[3][4] This suggests a potential for cross-reactivity.

EnzymeInhibitor ClassObserved Effect
MMP-1, MMP-3, MMP-9Thiol-containing derivativesInhibition, with selectivity towards MMP-3 and MMP-9[4]
MMP-2N-acetylcysteine (NAC), Glutathione (GSH)Direct inhibition[3]
MMP-9Lipoic Acid (LA)Inhibition of expression[3]

Table 2: Documented inhibitory effects of various thiol-containing compounds on human Matrix Metalloproteinases (MMPs). This data suggests a potential for this compound to exhibit similar off-target activity.

Mechanism of Action and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy studies have elucidated the binding mode of this compound to the active site of MBLs. The inhibitor's thiol group is crucial for its activity, bridging the two zinc ions in the enzyme's active site.[2] The carboxylate group of this compound also contributes to its binding affinity.

MBL_Inhibition cluster_MBL Metallo-β-Lactamase Active Site Zn1 Zn²⁺ Inhibition Inhibition of β-lactam hydrolysis Zn1->Inhibition Zn2 Zn²⁺ Zn2->Inhibition Thiomandelic_Acid This compound Thiol_Group Thiol (-SH) Thiomandelic_Acid->Thiol_Group contains Carboxylate_Group Carboxylate (-COO⁻) Thiomandelic_Acid->Carboxylate_Group contains Thiol_Group->Zn1 binds Thiol_Group->Zn2 binds MBL_Active_Site_Residues Active Site Residues Carboxylate_Group->MBL_Active_Site_Residues interacts with

Mechanism of MBL inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's enzymatic interactions.

Metallo-β-Lactamase Activity Assay (Nitrocefin-based)

This colorimetric assay is a standard method for measuring MBL activity and the potency of its inhibitors.

Principle: The β-lactam ring of the chromogenic cephalosporin, nitrocefin, is hydrolyzed by MBL, resulting in a color change from yellow to red, which can be monitored spectrophotometrically.

Materials:

  • Purified Metallo-β-Lactamase

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound (or other inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of MBL to each well.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.

  • The rate of nitrocefin hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NMR Spectroscopy for Protein-Ligand Binding Analysis

NMR spectroscopy is a powerful technique to characterize the binding interaction between a ligand, such as this compound, and its target enzyme at an atomic level.

Principle: Changes in the chemical shifts of specific atoms in the protein or the ligand upon binding can be monitored to identify the binding site and determine the dissociation constant (KD).

Materials:

  • Isotopically labeled (e.g., 15N) enzyme

  • This compound solution

  • NMR buffer (e.g., phosphate buffer in D2O)

  • NMR spectrometer

Procedure:

  • Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled enzyme in the NMR buffer.

  • Prepare a stock solution of this compound in the same buffer.

  • Titrate the enzyme solution with increasing concentrations of this compound.

  • Acquire a 1H-15N HSQC spectrum at each titration point.

  • Monitor the chemical shift perturbations of the amide protons and nitrogens of the enzyme's backbone.

  • Residues with significant chemical shift changes upon addition of this compound are likely part of or near the binding site.

  • The dissociation constant (KD) can be calculated by fitting the chemical shift changes as a function of the ligand concentration to a binding isotherm.

Workflow for Assessing Enzyme Cross-Reactivity

A systematic approach is necessary to evaluate the selectivity profile of an enzyme inhibitor.

Cross_Reactivity_Workflow Start Start: Inhibitor Identified Primary_Target_Assay Primary Target Assay (e.g., MBL activity) Start->Primary_Target_Assay Selectivity_Panel Design Selectivity Panel (Diverse Enzyme Classes) Primary_Target_Assay->Selectivity_Panel Secondary_Screening Secondary Screening (e.g., MMPs, Serine Proteases) Selectivity_Panel->Secondary_Screening Data_Analysis Data Analysis (Compare IC50/Ki values) Secondary_Screening->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Workflow for enzyme cross-reactivity assessment.

Conclusion

This compound is a potent and specific inhibitor of bacterial metallo-β-lactamases. While its primary therapeutic application lies in combating antibiotic resistance, this guide highlights the importance of evaluating its cross-reactivity with other enzymes, particularly human metalloproteinases, due to the presence of a thiol group. The provided experimental protocols and workflows offer a robust framework for researchers to conduct these critical assessments, ensuring a comprehensive understanding of the inhibitor's selectivity profile and paving the way for the development of safer and more effective therapeutic agents. Further research is warranted to directly assess the inhibitory activity of this compound against a broader panel of human enzymes to fully elucidate its cross-reactivity potential.

References

A Comparative Guide to Thiomandelic Acid and EDTA as Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to modern medicine. These enzymes hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. This guide provides an objective comparison of two MBL inhibitors, thiomandelic acid and ethylenediaminetetraacetic acid (EDTA), focusing on their efficacy, mechanisms of action, and the experimental data supporting their use.

Mechanism of Action: A Tale of Two Strategies

The inhibitory actions of this compound and EDTA against MBLs stem from fundamentally different mechanisms.

EDTA , a well-known chelating agent, functions by sequestering the essential zinc ions from the active site of the MBL enzyme.[1][2] This removal of the metal cofactors renders the enzyme inactive, thereby restoring the efficacy of β-lactam antibiotics.[1] However, this non-specific chelation can also affect other metalloenzymes in the host, leading to potential cytotoxicity at therapeutic concentrations.[3]

This compound , a thiol-containing compound, acts as a broad-spectrum MBL inhibitor.[4][5] Its proposed mechanism involves the direct interaction of its thiol group with the zinc ions within the MBL active site, without necessarily removing them.[6] This interaction disrupts the catalytic activity of the enzyme. Studies have shown that thiol-containing compounds are effective against all MBL subtypes (B1, B2, and B3).[7]

Quantitative Comparison of Inhibitory Efficacy

Direct comparison of the potency of this compound and EDTA is challenging due to the limited availability of head-to-head studies against a standardized panel of MBLs. However, existing data provides valuable insights into their respective efficacies.

InhibitorMBL TargetParameterValueReference
Ca-EDTAIMP-1IC5055 ± 8.2 μM[1][8]
EDTAMBL-producing P. aeruginosa isolates (IMP-1, -2, -7, -10 and VIM-2)MIC ReductionSignificant reduction in imipenem MIC at 32 μg/mL[1]
This compoundMBL-producing Gram-negative isolates (NDM, VIM, and IMP)Synergistic ActivityPotentiates meropenem activity at 64 μg/mL[4]
This compoundIMP-producing K. pneumoniaeSynergistic ActivityEfficiently potentiates meropenem activity[4]

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates greater potency.

Experimental Protocols

Metallo-β-Lactamase Inhibition Assay using Nitrocefin

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against MBLs.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Inhibitor compound (this compound or EDTA)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add a defined concentration of the purified MBL enzyme to the assay buffer.

  • Add varying concentrations of the inhibitor to the wells containing the enzyme and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of the yellow nitrocefin to a red product indicates enzyme activity.

  • The rate of hydrolysis is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is determined by comparing the rate of hydrolysis in the presence of the inhibitor to the rate in the absence of the inhibitor (control).

  • IC50 values can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

EDTA-based Synergy Assays for MBL Detection

These microbiological assays are used to phenotypically detect MBL production in clinical isolates and assess the synergistic effect of EDTA with β-lactam antibiotics.

a) Combined Disc Test:

  • Prepare a bacterial suspension of the test isolate standardized to a 0.5 McFarland turbidity.

  • Inoculate a Mueller-Hinton agar plate with the bacterial suspension.

  • Place two imipenem discs (10 µg) on the agar surface at a defined distance apart.

  • Add a specific amount of a 0.5 M EDTA solution to one of the imipenem discs.

  • Incubate the plate overnight at 37°C.

  • An increase in the zone of inhibition of ≥7 mm around the imipenem-EDTA disc compared to the imipenem disc alone is considered a positive result for MBL production.[9]

b) Broth Microdilution Checkerboard Assay:

  • Perform a serial two-fold dilution of the β-lactam antibiotic (e.g., meropenem) and the inhibitor (EDTA) in a 96-well microplate containing Mueller-Hinton broth.

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plate overnight at 37°C.

  • Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in combination with the inhibitor.

  • A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates a synergistic effect and suggests the presence of an MBL.

Visualizing the Concepts

MBL_Inhibition_Mechanisms cluster_EDTA EDTA Mechanism cluster_Thiomandelic_Acid This compound Mechanism MBL_active Active MBL (with Zn²⁺) MBL_inactive Inactive MBL (apo-enzyme) MBL_active->MBL_inactive Chelation Zn_EDTA Zn²⁺-EDTA Complex MBL_active->Zn_EDTA Zn²⁺ Removal EDTA EDTA EDTA->MBL_inactive EDTA->Zn_EDTA MBL_active2 Active MBL (with Zn²⁺) MBL_inhibited Inhibited MBL (Ternary Complex) MBL_active2->MBL_inhibited Binding Thiomandelic_Acid This compound Thiomandelic_Acid->MBL_inhibited

Caption: Mechanisms of MBL inhibition by EDTA and this compound.

MBL_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prepare_reagents dispense_enzyme Dispense MBL Enzyme into Microplate Wells prepare_reagents->dispense_enzyme add_inhibitor Add Inhibitor (Varying Concentrations) dispense_enzyme->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Nitrocefin Substrate incubate->add_substrate measure_absorbance Measure Absorbance at 486 nm (Kinetic Read) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for a spectrophotometric MBL inhibition assay.

Conclusion

Both this compound and EDTA demonstrate inhibitory activity against metallo-β-lactamases, albeit through different mechanisms. EDTA's utility is well-established in diagnostic assays for MBL detection, but its clinical application as a therapeutic inhibitor is hampered by concerns of cytotoxicity. This compound, on the other hand, shows promise as a broad-spectrum MBL inhibitor that can act synergistically with existing β-lactam antibiotics. Further research, particularly studies providing direct quantitative comparisons of the inhibitory potency of this compound against a panel of clinically relevant MBLs, is warranted to fully elucidate its therapeutic potential. The development of potent and specific MBL inhibitors remains a critical area of research in the ongoing battle against antibiotic resistance.

References

Head-to-Head Comparison: Thiomandelic Acid vs. Captopril for Metallo-β-Lactamase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of Thiomandelic Acid and Captopril as Inhibitors of Metallo-β-Lactamases for Researchers, Scientists, and Drug Development Professionals.

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, rendering them ineffective. The development of potent MBL inhibitors to be used in combination with existing antibiotics is a critical area of research. This guide provides a head-to-head comparison of two prominent MBL inhibitors: this compound and captopril.

Executive Summary

Both this compound and captopril are thiol-containing compounds that function as competitive inhibitors of MBLs by interacting with the active site zinc ions essential for catalysis.[1] Captopril, an approved drug for hypertension, has been extensively studied, with its different stereoisomers showing varied inhibitory potency against a wide range of MBLs.[2][3] this compound has emerged as a potent, broad-spectrum MBL inhibitor, with its enantiomers also exhibiting differential activity.[4][5] This comparison guide summarizes the available quantitative data on their inhibitory activities, details the experimental protocols for their evaluation, and provides a visual representation of the MBL inhibition workflow.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and captopril against various MBLs has been quantified using IC50 and Ki values. The data, compiled from multiple studies, are presented below for direct comparison.

InhibitorMetallo-β-Lactamase (MBL)IC50 (µM)Ki (µM)
This compound (Racemic) NDM-13.2[4]-
IMP-10.02[4]-
R-Thiomandelic Acid BcII-0.09[5]
S-Thiomandelic Acid BcII-1.28[5]
L-Captopril NDM-1157.4[3]-
IMP-121.3[3]-
VIM-24.3[3]-
SPM-1>500[3]-
BcII80.4[3]-
D-Captopril NDM-120.1[3]-
IMP-17.2[3]-
VIM-20.072[3]-
SPM-1261.8[3]-
BcII10.7[3]-

Mechanism of Action

Both this compound and captopril inhibit MBLs by targeting the zinc ions in the enzyme's active site. Their thiol groups are believed to chelate the zinc ions, disrupting the catalytic mechanism of β-lactam hydrolysis.[1][2] This interaction prevents the enzyme from inactivating β-lactam antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and captopril.

Metallo-β-Lactamase Inhibition Assay using a Chromogenic Substrate (Nitrocefin)

This protocol is adapted from methodologies used in the evaluation of MBL inhibitors.

1. Reagents and Materials:

  • Purified MBL enzyme (e.g., NDM-1, IMP-1, VIM-2)

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.1 mg/mL Bovine Serum Albumin (BSA)

  • Inhibitor stock solutions (this compound or Captopril) in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

2. Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add a defined amount of MBL enzyme to each well.

  • Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well to a final concentration within its linear range (e.g., 100 µM).

  • Immediately monitor the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Metallo-β-Lactamase Inhibition Assay using a Fluorogenic Substrate

This protocol is based on the use of fluorogenic cephalosporin substrates for enhanced sensitivity.

1. Reagents and Materials:

  • Purified MBL enzyme

  • Fluorogenic substrate (e.g., FC4 or FC5)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2

  • Inhibitor stock solutions

  • 96-well black microtiter plates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Add a defined, low nanomolar concentration of the MBL enzyme to the wells of a black 96-well plate.

  • Add the diluted inhibitor to the wells and incubate for 15 minutes at room temperature.

  • Start the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for coumarin-based substrates).

  • Determine the initial reaction rates from the linear portion of the fluorescence versus time plot.

  • Calculate the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting to a dose-response model.

Visualizing the Experimental Workflow and Inhibition Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining MBL inhibition and the proposed mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified MBL Enzyme Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Inhibitor Dilutions (this compound / Captopril) Inhibitor->Incubation Substrate Substrate Solution (Nitrocefin / Fluorogenic) Reaction Add Substrate & Initiate Reaction Substrate->Reaction Incubation->Reaction Measurement Measure Signal (Absorbance / Fluorescence) Reaction->Measurement Velocity Calculate Initial Reaction Velocity Measurement->Velocity IC50 Determine IC50 Value Velocity->IC50

Caption: Experimental workflow for determining the IC50 of MBL inhibitors.

MBL_Inhibition_Mechanism MBL MBL Active Site (with Zn²⁺ ions) Hydrolysis Hydrolyzed (Inactive) Antibiotic MBL->Hydrolysis Catalyzes TernaryComplex MBL-Inhibitor-Zn²⁺ Ternary Complex (Inhibited) MBL->TernaryComplex Forms Substrate β-Lactam Antibiotic Substrate->MBL Binds to Inhibitor Inhibitor (this compound or Captopril) Inhibitor->MBL Binds to

Caption: Proposed mechanism of MBL inhibition by zinc-chelating inhibitors.

Conclusion

Both this compound and captopril demonstrate significant inhibitory activity against metallo-β-lactamases. The available data suggests that the potency of these inhibitors can be dependent on the specific MBL and the stereochemistry of the inhibitor. D-captopril appears to be a more potent inhibitor than L-captopril against several clinically relevant MBLs.[3] this compound, particularly the R-enantiomer, has shown very high potency against certain MBLs and is described as a broad-spectrum inhibitor.[5] The choice between these compounds for further drug development would depend on a variety of factors including spectrum of activity, pharmacokinetic properties, and potential for off-target effects. The experimental protocols and data presented in this guide provide a foundation for researchers to conduct further comparative studies and advance the development of clinically effective MBL inhibitors.

References

A Comparative Guide to Purity Assessment: Validating NMR Spectroscopy for Thiomandelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. Thiomandelic acid, a crucial chiral building block, is no exception. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), against High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We delve into the experimental protocols, present comparative data, and offer visualizations to aid researchers, scientists, and drug development professionals in making informed decisions about their analytical strategies.

Introduction to Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on response factors, qNMR directly correlates the signal intensity to the number of nuclei, providing a direct measurement of the molar ratio between the analyte and a certified internal standard.[3] This inherent quantitative nature, coupled with its non-destructive approach, makes qNMR an attractive alternative to traditional methods.[4]

The fundamental principle of qNMR for purity determination lies in the comparison of the integral of a specific resonance of the analyte with the integral of a resonance from a known amount of a high-purity internal standard.[5][6] The purity of the analyte can then be calculated using the following equation:

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • Purity : Purity of the standard

Comparative Analysis: qNMR vs. HPLC

The choice between qNMR and HPLC for purity assessment depends on various factors, including the specific analytical needs, the nature of the impurities, and available resources. Below is a comparative summary of the two techniques.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[2]Comparative method based on the separation of components and their detection, typically by UV absorbance.
Quantification Absolute quantification using a certified internal standard without the need for a specific reference standard of the analyte.[5]Requires a reference standard of the analyte for calibration and quantification.
Selectivity High, based on chemical shift dispersion. Can distinguish between structurally similar compounds.High, based on differential partitioning between the mobile and stationary phases.
Sample Throughput Generally faster per sample as it avoids lengthy column equilibration and elution times.Can be automated for high throughput but individual run times can be longer.
Sample Preparation Simple, involving accurate weighing and dissolution in a deuterated solvent with an internal standard.[7]May require more complex sample preparation, including filtration and derivatization for compounds without a chromophore.[8]
Detection of Impurities Can detect and quantify any proton-containing impurity with a unique signal, even if its identity is unknown.Primarily detects impurities that have a response to the detector used (e.g., a chromophore for UV detection).
Solvent Consumption Minimal, typically less than 1 mL of deuterated solvent per sample.Higher solvent consumption due to the continuous flow of the mobile phase.
Non-destructive Yes, the sample can be recovered after analysis.Generally considered destructive.

Experimental Protocols

This protocol provides a general framework for the purity determination of this compound using qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be of high purity (≥99.5%), stable, non-volatile, and have signals that do not overlap with the analyte signals.[9]

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, Methanol-d₄). The solvent must completely dissolve both the analyte and the internal standard.

  • High-precision analytical balance (readability ±0.01 mg)

  • NMR tubes (5 mm)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

  • Vortex the vial until both the sample and the standard are completely dissolved.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full magnetization recovery. A typical starting value is 30 seconds.

  • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration accuracy of <1%.[5]

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both the this compound (e.g., the methine proton -CH(SH)COOH) and the internal standard.

  • Calculate the purity of the this compound using the formula provided earlier.

This is a general reversed-phase HPLC method for the purity assessment of organic acids like this compound.

1. Materials and Reagents:

  • This compound sample and reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or trifluoroacetic acid

  • Mobile phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Example: A gradient of 10% to 90% acetonitrile in water (containing 0.1% phosphoric acid) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a sample solution of the this compound to be tested at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and integrate the peak corresponding to this compound and any impurity peaks in the sample chromatogram.

  • Calculate the purity by the area normalization method or by using the response factor of the reference standard.

Validation Data Comparison

The following table summarizes typical validation parameters for qNMR and HPLC methods for the purity assessment of organic acids, providing an expected performance for this compound analysis.

Validation ParameterqNMRHPLC
Accuracy High, with recoveries typically between 98-102%.[1]High, with recoveries typically between 98-102%.
Precision (RSD) Excellent, typically < 1% for repeatability and intermediate precision.[3]Excellent, typically < 2% for repeatability and intermediate precision.
Linearity (R²) Not strictly required for a primary ratio method, but can be demonstrated to be > 0.999.Excellent, typically > 0.999 over a defined concentration range.
Limit of Quantification (LOQ) Typically in the µg/mL range, dependent on the magnetic field strength and probe.Typically in the ng/mL to µg/mL range, dependent on the detector.
Limit of Detection (LOD) Typically in the ng/mL to µg/mL range.Typically in the ng/mL range.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for qNMR purity assessment and the logical relationship in the validation process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard load_sample Load Sample into Spectrometer weigh_sample->load_sample dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_params Set Acquisition Parameters (d1, ns, etc.) load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data process_data Fourier Transform, Phase & Baseline Correction acquire_data->process_data integrate Integrate Signals of Analyte and Standard process_data->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity assessment.

Validation_Process cluster_params Validation Parameters method Analytical Method (qNMR or HPLC) accuracy Accuracy method->accuracy precision Precision method->precision linearity Linearity method->linearity lod_loq LOD & LOQ method->lod_loq specificity Specificity method->specificity result Fit for Purpose? accuracy->result precision->result linearity->result lod_loq->result specificity->result

Caption: Logical relationship in the method validation process.

Conclusion

Both qNMR and HPLC are powerful and reliable techniques for the purity assessment of this compound. The choice between them should be guided by the specific requirements of the analysis.

  • qNMR offers the advantage of being a primary ratio method, providing direct and absolute quantification with minimal sample preparation and solvent consumption. It is particularly advantageous when certified reference materials of the analyte are not available or for the simultaneous quantification of multiple components.

  • HPLC is a well-established and highly sensitive technique, especially suitable for the detection and quantification of trace impurities. It is the method of choice when very low detection limits are required and a reference standard of the analyte is available.

For comprehensive purity profiling of this compound, a combination of both techniques can be highly effective. qNMR can provide an accurate and precise determination of the main component's purity, while HPLC can be employed to detect and quantify trace-level impurities. This orthogonal approach ensures a robust and reliable assessment of product quality, meeting the stringent requirements of the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of Thiomandelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of thiomandelic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its chemical properties, this compound requires specific handling procedures to mitigate risks associated with its toxicity, corrosivity, and malodorous nature. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound and associated waste.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that can cause severe skin burns, eye damage, and may cause an allergic skin reaction. It is also toxic if swallowed or inhaled and is harmful to aquatic life. Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.

Quantitative Hazard Data

For quick reference, the table below summarizes key hazard information for this compound.

Hazard ClassificationGHS StatementsPrecautionary Measures
Acute Toxicity (Oral, Inhalation) Toxic if swallowed or if inhaled (H301 + H331)Avoid breathing mist or vapors. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.
Acute Toxicity (Dermal) Harmful in contact with skin (H312)Wear protective gloves and clothing.
Skin Corrosion/Irritation Causes severe skin burns and eye damage (H314)Wear protective gloves, clothing, eye, and face protection.
Skin Sensitization May cause an allergic skin reaction (H317)Contaminated work clothing must not be allowed out of the workplace.
Aquatic Hazard Harmful to aquatic life with long lasting effects (H412)Avoid release to the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, solutions, and contaminated materials.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible hazardous waste container. Glass containers are generally preferred for acidic waste[1]. The container must have a secure screw-top cap to prevent the escape of malodorous vapors[2].

  • Solid Waste: Dispose of contaminated solid waste, such as gloves, paper towels, and weighing papers, in a separate, clearly labeled hazardous waste container. To minimize odor, these items should first be placed in a sealed plastic bag before being put into the solid waste container[3][4].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

2. Decontamination of Glassware and Equipment:

Due to the persistent and unpleasant odor of thiols, all glassware and equipment that have come into contact with this compound must be decontaminated immediately after use.

  • Bleach Bath: Prepare a bleach bath in a designated container within a chemical fume hood by mixing commercial bleach with water[5]. A 1:1 mixture is a common recommendation[5].

  • Soaking: Submerge the contaminated glassware in the bleach bath and allow it to soak for at least 24 hours to oxidize the thiol group[3].

  • Disposal of Bleach Solution: The used bleach solution is now considered hazardous waste and must be collected in a separate, properly labeled container for disposal[3].

3. Final Disposal:

  • All collected hazardous waste, including liquid this compound waste, contaminated solid waste, and the used bleach decontamination solution, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[2][6].

  • Never dispose of this compound down the sanitary sewer[2][7].

Experimental Workflow for Disposal

Thiomandelic_Acid_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal prep Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work Inside a Chemical Fume Hood liquid_waste Liquid this compound Waste collect_liquid Collect in Labeled, Compatible Container liquid_waste->collect_liquid solid_waste Contaminated Solid Waste (Gloves, Paper Towels) bag_solid Seal in a Plastic Bag solid_waste->bag_solid glassware Contaminated Glassware and Equipment decontaminate Decontaminate with Bleach Solution in Fume Hood glassware->decontaminate ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_liquid->ehs_pickup collect_solid Collect in Labeled Solid Waste Container bag_solid->collect_solid collect_solid->ehs_pickup collect_bleach Collect Used Bleach as Hazardous Waste decontaminate->collect_bleach collect_bleach->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Thiomandelic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Thiomandelic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Hazard Summary

This compound presents several health and environmental hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is toxic if swallowed or inhaled and harmful upon contact with skin.[1] The substance can cause severe skin burns, serious eye damage, and may trigger an allergic skin reaction.[1] It is also harmful to aquatic life with long-lasting effects.[1]

Hazard StatementGHS Classification
Toxic if swallowedAcute toxicity, Oral (Cat. 3)
Toxic if inhaledAcute toxicity, Inhalation (Cat. 3)
Harmful in contact with skinAcute toxicity, Dermal (Cat. 4)
Causes severe skin burns and eye damageSkin corrosion (Cat. 1)
May cause an allergic skin reactionSkin sensitization (Cat. 1)
Harmful to aquatic life with long lasting effectsChronic aquatic hazard (Cat. 3)

Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, the use of appropriate personal protective equipment is mandatory.

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield are essential to protect against splashes and vapors that can cause severe eye damage.[1][2]
Skin Protection Wear a chemical-resistant apron or lab coat, and powder-free nitrile or neoprene gloves are preferred.[2] Ensure gloves are regularly inspected for tears or punctures.[3]
Respiratory Protection Use a fit-tested NIOSH-approved respirator, such as an N95 or N100 mask, especially in the presence of dust or aerosols.[2] For vapors or potential splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) is recommended.[2]
Protective Clothing A disposable gown or a clean lab coat should be worn.[2] In case of significant exposure risk, specialized protective apparel such as Tyvek® or Tychem® may be necessary.[4]

Experimental Protocols: Handling and Emergency Procedures

Adherence to strict operational protocols is crucial for ensuring a safe laboratory environment when working with this compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][5]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the handling area.[1][5]

  • Contaminated Clothing: Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[1][5]

Emergency First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth but do NOT induce vomiting.[1][5]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

Waste Collection:

  • Collect waste this compound and contaminated materials (e.g., gloves, paper towels) in a designated, labeled, and sealed container.

  • Do not dispose of this compound down the drain or in regular laboratory trash.[1]

Disposal Procedure:

  • Labeling: Clearly label the waste container as "Hazardous Chemical Waste" and include the name "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Institutional Guidelines: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[7]

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Handle in Fume Hood B->C Proceed to Handling D Perform Experiment C->D E Avoid Inhalation & Contact D->E F Segregate Waste E->F End of Experiment J Decontaminate Work Area E->J End of Experiment G Label Hazardous Waste Container F->G H Store Waste Securely G->H I Contact EHS for Pickup H->I K Remove & Dispose of PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomandelic acid
Reactant of Route 2
Reactant of Route 2
Thiomandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.